Catharanthine Sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H26N2O6S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13?,19?,21-;/m0./s1 |
InChI Key |
ULBHCCBAHJWZET-PSDGQETPSA-N |
SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |
Isomeric SMILES |
CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Catharanthine Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine, a prominent monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. Its sulfate salt, Catharanthine Sulfate, is a stable and soluble form frequently utilized in research and development. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its known signaling pathways and experimental workflows.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₆N₂O₆S | [1][2][3] |
| Molecular Weight | 434.51 g/mol | [1][4] |
| CAS Number | 70674-90-7 | |
| Appearance | White to off-white powder/solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (≥50.1 mg/mL), Ethanol (≥21.75 mg/mL with gentle warming), and Water (≥4.96 mg/mL). | |
| Storage | Store at -20°C. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections outline standard experimental protocols for determining its key properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can dissolve in an aqueous medium at a specific temperature and pH.
Materials:
-
This compound
-
Purified water (or other relevant aqueous buffers, e.g., PBS)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a series of vials containing the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with the sample and does not bind to the analyte.
-
Dilute the filtered supernatant with a suitable solvent for HPLC analysis.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
The experiment should be performed in triplicate for each condition.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the identification, quantification, and purity assessment of Catharanthus alkaloids.
Objective: To develop a robust HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v) can be effective. The pH of the aqueous phase is often adjusted to around 3.5.
-
Flow Rate: A flow rate of 1.0 - 1.2 mL/min is generally used.
-
Detection Wavelength: Catharanthine can be detected at approximately 254 nm.
-
Column Temperature: Maintain a constant column temperature, for instance, 25°C.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Catharanthine.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of Catharanthine.
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve a few milligrams of this compound in the appropriate deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Catharanthine molecule.
-
Compare the obtained spectral data with published data for Catharanthine to confirm its structure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the known signaling pathways affected by Catharanthine and a typical experimental workflow for its extraction and purification.
Caption: Catharanthine's antagonistic effect on nicotinic acetylcholine receptors.
Caption: Inhibition of voltage-gated calcium channels by Catharanthine.
Caption: A general workflow for the extraction and purification of Catharanthine.
References
Catharanthine Sulfate: A Technical Guide to its Discovery and Isolation from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine, a prominent terpenoid indole alkaloid (TIA) found in Catharanthus roseus (the Madagascar periwinkle), is a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. This technical guide provides a comprehensive overview of the discovery and, more centrally, a detailed synthesized methodology for the isolation and purification of catharanthine in its sulfate salt form from the leaves of C. roseus. The protocols described herein are a composite of established methodologies in the field, offering a comprehensive workflow from plant material extraction to the crystallization of high-purity catharanthine sulfate. This document includes quantitative data tables for expected yields and purity at various stages, detailed experimental protocols, and illustrative diagrams of the isolation workflow and biosynthetic context.
Introduction: The Significance of Catharanthine
Catharanthus roseus is a veritable treasure trove of pharmacologically active compounds, producing over 130 distinct TIAs.[1] Among these, the bisindole alkaloids vinblastine and vincristine are celebrated for their clinical efficacy in treating various cancers.[2] However, their direct extraction from the plant is hindered by exceedingly low yields, often in the range of 0.0003%.[1] This economic and logistical challenge has spurred extensive research into the semi-synthesis of these dimeric alkaloids from their more abundant monomeric precursors: catharanthine and vindoline.[3]
Catharanthine, an iboga-type alkaloid, and vindoline, an aspidosperma-type alkaloid, are biosynthetically derived from the common precursor strictosidine.[4] While both are essential for the synthesis of vinblastine, the strategic isolation of catharanthine is a critical step in the pharmaceutical supply chain. Its conversion to the sulfate salt enhances its stability and handling properties for subsequent synthetic applications.
This guide focuses on providing a detailed, practical framework for the isolation of this compound, amalgamating various published extraction and purification techniques into a cohesive protocol.
Biosynthetic Pathway of Catharanthine
The biosynthesis of catharanthine is a complex enzymatic cascade originating from the shikimate and methylerythritol phosphate (MEP) pathways, which provide the precursors tryptamine and secologanin, respectively. The condensation of these two molecules by strictosidine synthase forms strictosidine, the central intermediate for all TIAs in C. roseus. A series of subsequent, intricate enzymatic steps, which are still being fully elucidated, lead to the formation of catharanthine.
Figure 1. Simplified biosynthetic pathway leading to catharanthine.
Isolation and Purification of this compound: A Synthesized Protocol
The following protocol is a synthesized methodology based on various published procedures for alkaloid extraction from C. roseus. It is designed to provide a comprehensive workflow for obtaining this compound.
Experimental Workflow
Figure 2. General workflow for the isolation of this compound.
Detailed Experimental Protocols
Step 1: Acidic Aqueous Extraction
-
Objective: To extract the alkaloids from the plant material into an acidic aqueous solution as their more soluble salt forms.
-
Protocol:
-
Macerate 1 kg of dried, powdered leaves of Catharanthus roseus with a 2% tartaric acid solution for one hour until moistened.
-
Percolate the moistened plant material with an appropriate organic solvent like benzene or, more commonly in modern labs, toluene or dichloromethane, to remove non-polar compounds. Repeat this pre-extraction step twice. (Note: This step is sometimes omitted in favor of direct acidic aqueous extraction).
-
Following pre-extraction (if performed), extract the plant material with a 2% tartaric acid solution (approximately 10 L) for 24-48 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then filter paper to separate the plant marc from the acidic aqueous extract.
-
Repeat the extraction on the plant marc with fresh acidic solution to maximize yield. Combine the acidic aqueous extracts.
-
Step 2: Basification and Solvent Partitioning
-
Objective: To liberate the free base alkaloids from their salt form and transfer them into an immiscible organic solvent.
-
Protocol:
-
Adjust the pH of the combined acidic aqueous extract to approximately 8-9 using a concentrated ammonium hydroxide solution. The solution should be kept cool during this process.
-
Transfer the basified aqueous solution to a large separatory funnel and extract it multiple times (3-5 times) with dichloromethane (or another suitable chlorinated solvent) using a volume of approximately one-third of the aqueous phase for each extraction.
-
Combine the organic layers. This combined extract contains the crude alkaloid mixture.
-
Wash the combined organic extract with distilled water to remove any remaining aqueous-soluble impurities.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40-50°C to yield a crude alkaloid residue.
-
Step 3: Chromatographic Purification
-
Objective: To separate catharanthine from the complex mixture of other alkaloids.
-
Protocol (Vacuum Liquid Chromatography - VLC):
-
Prepare a VLC column packed with silica gel.
-
Dissolve the crude alkaloid residue in a minimal amount of the initial mobile phase.
-
Apply the dissolved sample to the top of the VLC column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:benzene:ethanol:ammonia) and visualizing with Dragendorff's reagent.
-
Combine the fractions that are rich in catharanthine.
-
Step 4: Sulfate Salt Formation and Crystallization
-
Objective: To convert the purified catharanthine free base into its more stable sulfate salt and obtain it in crystalline form.
-
Protocol:
-
Evaporate the solvent from the combined catharanthine-rich fractions to obtain a purified residue.
-
Dissolve this residue in a minimal amount of a suitable alcohol, such as anhydrous ethanol.
-
While stirring, slowly add a solution of sulfuric acid in anhydrous ethanol dropwise until the pH of the solution is approximately 4.
-
Allow the solution to stand, preferably at a reduced temperature (e.g., 4°C), to facilitate the crystallization of this compound.
-
Collect the crystals by filtration, wash them with a small amount of cold anhydrous ethanol, and dry them under vacuum.
-
Data Presentation
The following tables provide an overview of the physicochemical properties of this compound and representative quantitative data for the isolation process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₆N₂O₆S | |
| Molecular Weight | 434.51 g/mol | |
| Appearance | Solid | |
| Storage | -20°C |
Table 2: Representative Quantitative Data for Catharanthine Isolation
| Stage of Process | Starting Material | Product | Typical Yield/Content | Purity (Approximate) | Reference(s) |
| Plant Material | C. roseus Leaves | Catharanthine | 0.01% - 0.1% (dry weight) | N/A | |
| Acid-Base Extraction | 1 kg Dried Leaves | Crude Alkaloid Mixture | 5 - 10 g | < 10% | |
| VLC Purification | Crude Alkaloid Mixture | Catharanthine-Rich Fraction | Variable | 50% - 70% | |
| Crystallization | Purified Catharanthine | This compound | Variable | > 95% | - |
Note: Yields are highly dependent on the specific plant cultivar, growing conditions, and the efficiency of the extraction and purification steps. The data presented are illustrative.
Conclusion
The isolation of this compound from Catharanthus roseus is a multi-step process that leverages the principles of acid-base chemistry and chromatography. While the biosynthesis of this vital precursor is a testament to the complex metabolic engineering of nature, its efficient extraction and purification are crucial for the sustainable production of life-saving anticancer medications. The synthesized protocol and data presented in this guide offer a robust framework for researchers and professionals in the field of natural product chemistry and drug development, providing a foundation for the optimization and scaling of this compound production. Further research into more selective and efficient isolation techniques, such as pH-zone refining centrifugal partition chromatography, continues to refine this essential process.
References
The Biosynthesis of Catharanthine in Periwinkle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the biosynthesis of catharanthine in Catharanthus roseus (periwinkle). It is important to note that extensive research of scientific literature reveals no evidence for the natural biosynthesis of catharanthine sulfate in this plant. The term "sulfate" when associated with related vinca alkaloids, such as vincristine and vinblastine, typically refers to their synthetic salt forms used for pharmaceutical applications, not a product of in-planta biosynthesis. Therefore, this guide focuses exclusively on the well-documented biosynthetic pathway of catharanthine.
Introduction
The Madagascar periwinkle, Catharanthus roseus, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these, catharanthine is a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine[1][2]. The biosynthetic pathway of catharanthine is a complex, multi-step process that is tightly regulated and compartmentalized within the plant's cells[3]. Understanding this pathway is paramount for metabolic engineering efforts aimed at increasing the production of this valuable alkaloid. This guide provides an in-depth look at the biosynthesis of catharanthine, including the key enzymatic steps, regulatory mechanisms, and relevant experimental protocols.
The Catharanthine Biosynthetic Pathway
The biosynthesis of catharanthine originates from the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin[2][4].
The key stages of the catharanthine biosynthetic pathway are outlined below:
-
Formation of Strictosidine: The pathway initiates with the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine. This is the central precursor for all TIAs in C. roseus.
-
Conversion to Stemmadenine: Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) to an unstable aglycone, which is subsequently converted through a series of uncharacterized steps to stemmadenine.
-
Formation of Catharanthine: The final steps leading to catharanthine are catalyzed by a sequence of enzymes that are still being fully elucidated. However, recent research has identified key enzymes involved in the conversion of stemmadenine acetate to catharanthine.
Visualization of the Catharanthine Biosynthetic Pathway
Caption: The biosynthetic pathway of catharanthine from primary precursors.
Quantitative Data on Catharanthine Biosynthesis
The accumulation of catharanthine and its precursors can vary significantly depending on the plant tissue, age, and environmental conditions. The following tables summarize quantitative data from various studies.
Table 1: Catharanthine and Vindoline Content in C. roseus Tissues
| Plant Organ | Catharanthine (µg/g DW) | Vindoline (µg/g DW) | Reference |
| Young Leaves | 271 ± 63 | 120 ± 19 | |
| Flowers | Present | Present | |
| Stems | Present | Present | |
| Roots | Present | Not Detected |
Table 2: Enhancement of Catharanthine Production in C. roseus Cell Cultures
| Elicitor Treatment | Catharanthine Yield (mg/L) | Reference |
| Control | Not specified | |
| Tetramethyl ammonium bromide + Aspergillus niger homogenate | 17 | |
| Malate + Sodium alginate | 26 | |
| Chitooligosaccharides (0.1 µg/mL, 3 kDa) | Content increased by 141.54% |
Experimental Protocols
This section details common methodologies used in the study of catharanthine biosynthesis.
Alkaloid Extraction from C. roseus Leaves
This protocol is adapted from a simplified procedure for indole alkaloid extraction.
Materials:
-
Dried C. roseus leaves
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Embonic acid solution
-
Methanol
-
Chloroform
Procedure:
-
Grind dried leaves to a fine powder.
-
Extract the powder with an aqueous 0.1 M HCl solution.
-
Filter the extract to remove solid plant material.
-
To the acidic extract, add an alkaline (NaOH) solution of embonic acid to precipitate the alkaloids as embonate complexes.
-
Collect the precipitate by centrifugation or filtration.
-
The precipitate, mainly consisting of catharanthine and vindoline embonates, can be further purified or used directly for semi-synthesis.
-
For analytical purposes, the alkaloids can be redissolved in methanol and partitioned with chloroform.
Quantification of Catharanthine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established HPLC methods for C. roseus alkaloids.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (21:79, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of catharanthine of known concentrations in methanol.
-
Prepare the extracted samples by dissolving them in methanol and filtering through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Identify the catharanthine peak in the samples by comparing the retention time with the standard.
-
Quantify the amount of catharanthine in the samples by constructing a calibration curve from the peak areas of the standards.
Experimental Workflow for Elicitation Studies
Caption: A typical workflow for studying the effect of elicitors on catharanthine production.
Regulation of Catharanthine Biosynthesis
The biosynthesis of catharanthine is regulated by a complex network of signaling pathways, primarily involving the phytohormone jasmonate (JA).
Jasmonate Signaling Pathway
Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of TIA biosynthesis, including catharanthine. The signaling cascade involves the derepression of transcription factors that activate the expression of biosynthetic genes.
References
The Synthesis of Vinblastine: A Technical Guide to the Coupling of Catharanthine Sulfate and Vindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the potent anti-cancer agent vinblastine, with a core focus on the coupling of its essential precursors, catharanthine sulfate and vindoline. Vinblastine, a bisindole alkaloid originally isolated from the Madagascar periwinkle (Catharanthus roseus), remains a critical component in various chemotherapy regimens. Its complex structure has made total synthesis a significant challenge, leading to the development of efficient semi-synthetic routes from readily available monomeric indole alkaloids.
This document details the prevalent methodologies for the crucial coupling step, presents quantitative data in a comparative format, provides explicit experimental protocols, and visualizes the synthetic pathways and workflows.
Core Synthesis Strategies
The semi-synthesis of vinblastine from catharanthine and vindoline primarily revolves around two established methods: the Polonovski-Potier reaction and the more recent, biomimetic iron(III)-promoted coupling. Both strategies aim to achieve a stereoselective coupling at the C16' position of the catharanthine unit and the C10 position of the vindoline unit, followed by the oxidation of the resulting anhydrovinblastine intermediate.
Table 1: Comparison of Vinblastine Synthesis Methodologies
| Method | Key Reagents | Intermediate | Vinblastine Yield | Leurosidine (C20' isomer) Yield | Key Advantages | Reference |
| Polonovski-Potier Reaction | m-CPBA, (CF₃CO)₂O | Catharanthine N-oxide, Iminium ion | Variable, multi-step process | Variable | Seminal method, established protocol | [1][2] |
| Biomimetic Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | 40-43% | 20-23% | One-pot reaction, high diastereoselectivity, biomimetic | [1][3][4] |
| Modified Fe(III)-Promoted Coupling | Fe₂(ox)₃, NaBH₄, air (O₂) | Iminium ion | 41% | 21% | Utilizes a different iron salt | |
| H₂O₂/NaClO Oxidation | H₂O₂, NaClO, NaBH₄ | Singlet oxygen-generated intermediate | ~20% (based on initial catharanthine) | Not specified | Uses common and inexpensive reagents |
Reaction Mechanisms and Pathways
The coupling of catharanthine and vindoline proceeds through the formation of a reactive electrophilic intermediate from catharanthine, which is then attacked by the nucleophilic vindoline. The subsequent steps involve the reduction of the resulting iminium ion and oxidation to install the hydroxyl group at the C20' position.
Fe(III)-Promoted Biomimetic Synthesis Pathway
The iron(III)-promoted coupling is believed to mimic the natural biosynthetic pathway of vinblastine. It is initiated by the generation of a catharanthine radical cation, which undergoes oxidative fragmentation to form an electrophilic species that diastereoselectively couples with vindoline. The subsequent addition of sodium borohydride in the presence of air facilitates both the reduction of the iminium intermediate and the oxidation of the C15'-C20' double bond to furnish vinblastine and its diastereomer, leurosidine.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Natural Reservoir: A Technical Guide to the Sources and Abundance of Catharanthine Sulfate
For Immediate Release
This technical guide provides an in-depth analysis of the natural sources and abundance of Catharanthine Sulfate, a critical precursor for the semi-synthesis of the potent anticancer agents vinblastine and vincristine. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols for extraction and analysis, and visually represents the logical workflow for its isolation.
Primary Natural Source: Catharanthus roseus
The principal and commercially viable natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1][2][3] This perennial species, belonging to the Apocynaceae family, is native to Madagascar but is now cultivated worldwide for its ornamental and pharmaceutical value.[2] Catharanthine, a terpenoid indole alkaloid (TIA), is biosynthesized and accumulates in various parts of the plant, with the highest concentrations typically found in the leaves.[1]
Abundance of Catharanthine in Catharanthus roseus
The concentration of catharanthine in C. roseus can vary significantly depending on the cultivar, the specific plant organ, and cultivation conditions. Several studies have focused on screening different varieties to identify high-yielding sources for pharmaceutical production.
Quantitative Data on Catharanthine Abundance
| Plant Part | Cultivar/Variety | Catharanthine Content (mg/g Dry Weight) | Reference |
| Leaves | Pacifica Peach | 2.903 ± 0.384 | Chung et al., 2011 |
| Leaves | Pacifica Polka Dot | 3.79 | Sun et al., 2009 |
| Shoots | Not Specified | 0.039 (as % of Dry Weight) | Shukla et al. |
| Leaves | Not Specified | Elicited with 0.1 μg/mL 3 kDa chitooligosaccharides | Increased by 141.54% from baseline |
| Cell Cultures | Not Specified | 25 mg/L (in 500-mL flasks with elicitors) | |
| Cell Cultures | Not Specified | 32 mg/L (in 1000-mL flasks with elicitors) | |
| Cell Cultures | Not Specified | 22 mg/L (in 20-L airlift bioreactor with elicitors) |
It is important to note that while aerial parts like leaves are the primary source, the entire plant is considered toxic and contains a complex mixture of over 130 alkaloids.
Experimental Protocols
The isolation and quantification of catharanthine from C. roseus involve several key steps, from initial extraction to final purification and analysis. The following protocols are synthesized from established methodologies.
Extraction of Total Alkaloids
Objective: To extract the crude alkaloid mixture from dried plant material.
Methodology:
-
Preparation of Plant Material: Dried leaves of Catharanthus roseus are powdered to a fine consistency (e.g., 200-300 mesh size) to increase the surface area for extraction.
-
Acidic Aqueous Extraction:
-
The powdered leaf material is extracted with an aqueous acidic solution, such as 0.1 M HCl. This protonates the alkaloids, forming soluble salts and enhancing their extraction into the aqueous phase.
-
The mixture is agitated or percolated for a sufficient duration to ensure thorough extraction.
-
-
Filtration: The mixture is filtered to separate the solid plant debris from the acidic aqueous extract containing the dissolved alkaloid salts.
-
Basification and Solvent Extraction:
-
The acidic aqueous extract is basified, for example, with NH4OH solution (25%) to a pH of around 6.4. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.
-
The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or methylene chloride.
-
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and then concentrated under vacuum to yield a crude alkaloid mixture.
Purification of Catharanthine
Objective: To isolate catharanthine from the crude alkaloid mixture.
Methodology:
-
Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) is a commonly used method for both purification and quantification.
-
HPLC Conditions (Illustrative Example):
-
Column: Reversed-phase C18 column (e.g., µ-Bondapack C18, 30 cm x 3.9 mm).
-
Mobile Phase: A mixture of 5mM (NH4)2PO4 (pH 7.3), methanol, and acetonitrile (e.g., in a 3:4:3 ratio).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 298 nm.
-
-
Fraction Collection: The fraction corresponding to the retention time of a catharanthine standard is collected.
-
Solvent Evaporation: The solvent from the collected fraction is evaporated to yield purified catharanthine.
Quantification of Catharanthine
Objective: To determine the concentration of catharanthine in an extract.
Methodology:
-
HPLC Analysis: The crude or purified extract is analyzed by HPLC using the conditions described above.
-
Standard Curve: A standard curve is generated by injecting known concentrations of a pure catharanthine standard and plotting the peak area against concentration.
-
Quantification: The concentration of catharanthine in the sample is determined by comparing its peak area to the standard curve.
-
Confirmation: The identity of the catharanthine peak can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of catharanthine from Catharanthus roseus.
Caption: Workflow for Catharanthine Extraction and Purification.
References
Catharanthine Sulfate as a Voltage-Gated Calcium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of the anticancer drugs vinblastine and vincristine. Beyond its role in oncology, emerging research has highlighted its significant activity as a blocker of voltage-gated calcium channels (VGCCs). This technical guide provides an in-depth analysis of the mechanism of action of catharanthine sulfate as a VGCC blocker, consolidating available quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of catharanthine and its derivatives.
Introduction to Catharanthine and Voltage-Gated Calcium Channels
Voltage-gated calcium channels are integral membrane proteins that mediate the influx of Ca²⁺ ions in response to membrane depolarization. This calcium influx is a critical second messenger in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. VGCCs are classified into several subtypes, with the L-type (Long-lasting), T-type (Transient), and N-type (Neuronal) being among the most well-characterized.
Catharanthine has been shown to exhibit significant cardiovascular effects, primarily through the blockade of L-type VGCCs in vascular smooth muscle cells (VSMCs) and cardiomyocytes[1]. More recent evidence also points to its inhibitory action on N-type VGCCs, suggesting a broader pharmacological profile with potential applications in neuropathic pain[1][2]. This guide will focus on the molecular mechanisms underlying these interactions.
Mechanism of Action of this compound
Catharanthine's primary mechanism of action as a VGCC blocker involves the direct inhibition of ion influx through the channel pore. This leads to a reduction in intracellular free calcium concentration, thereby modulating downstream cellular events.
L-Type Calcium Channel (CaV1.2) Blockade
In vascular smooth muscle and cardiac tissue, catharanthine acts as a potent inhibitor of L-type voltage-operated calcium channels (VOCCs)[1]. The blockade of these channels in VSMCs leads to a decrease in intracellular Ca²⁺, which in turn reduces the activation of calmodulin and myosin light chain kinase (MLCK). This results in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation. In cardiomyocytes, the inhibition of L-type Ca²⁺ channels reduces the influx of Ca²⁺ during the plateau phase of the action potential, leading to a decrease in cardiac contractility (negative inotropy) and heart rate (negative chronotropy)[1].
N-Type Calcium Channel (CaV2.2) Blockade
Recent studies have demonstrated that catharanthine also directly blocks N-type (CaV2.2) voltage-gated calcium channels. N-type channels are predominantly located in neuronal tissues and play a crucial role in the release of neurotransmitters at synaptic terminals. The inhibition of these channels by catharanthine suggests a potential therapeutic role in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.
T-Type Calcium Channel (CaV3.1) Activity
While direct inhibitory data for catharanthine on T-type calcium channels is not yet available, studies on other monoterpene indole alkaloids isolated from Catharanthus roseus have shown remarkable inhibitory activity on CaV3.1 low voltage-gated calcium channels. This suggests that this class of compounds may have a broader selectivity profile that includes T-type channels, which are involved in regulating cardiovascular function and neuronal firing patterns.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of catharanthine on various voltage-gated calcium channels and related physiological responses.
Table 1: Inhibitory Concentration (IC₅₀) of Catharanthine on L-Type Voltage-Operated Calcium Channels (VOCCs) and Intracellular Calcium
| Parameter | Cell/Tissue Type | IC₅₀ (µM) | Reference |
| VOCC Current Inhibition | Vascular Smooth Muscle Cells (VSMCs) of Mesenteric Artery | 8 | |
| VOCC Current Inhibition | Cardiomyocytes | 220 | |
| Reduction of Intracellular Free Ca²⁺ Levels | Phenylephrine-constricted Mesenteric Arteries | 16 |
Table 2: Inhibitory Concentration (IC₅₀) of Catharanthine on N-Type Voltage-Gated Calcium Channels (CaV2.2)
| Parameter | Channel Type | IC₅₀ (µM) | Reference |
| Channel Inhibition | CaV2.2 | ~10-30 (estimated) |
Note: The IC₅₀ for CaV2.2 is an estimation based on graphical data from the cited literature, as a precise value was not explicitly stated.
Table 3: Effects of Catharanthine on Vascular Tone
| Parameter | Tissue | Agonist | IC₅₀ (µM) | Reference |
| Inhibition of Tonic Response | Aortic Rings | Phenylephrine (PE) | 28 | |
| Inhibition of Tonic Response | Aortic Rings | KCl | 34 | |
| Inhibition of Tonic Response | Small Mesenteric Artery | Phenylephrine (PE) | 3 | |
| Inhibition of Tonic Response | Small Mesenteric Artery | KCl | 6 | |
| Increase in Inner Vessel Diameter | Phenylephrine-constricted Mesenteric Arteries | - | 10 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-Type Calcium Channel Blockade
The following diagram illustrates the signaling cascade initiated by the blockade of L-type calcium channels by catharanthine in vascular smooth muscle cells.
Caption: Signaling pathway of L-type Ca²⁺ channel blockade by catharanthine in VSMCs.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental techniques used to characterize catharanthine's activity as a VGCC blocker.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Experimental workflow for intracellular calcium imaging.
Caption: Experimental workflow for radioligand binding assay.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize the VGCC blocking activity of this compound. Note: The specific parameters used in the cited studies by Jadhav et al. (2013) and Arias et al. (2020) were not fully available in the public domain and may vary from the protocols below.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on voltage-gated Ca²⁺ currents in isolated cells.
Materials:
-
Isolated vascular smooth muscle cells or cardiomyocytes.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO or water).
Procedure:
-
Cell Preparation: Isolate single cells from the target tissue (e.g., mesenteric artery or ventricle) using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Mount the coverslip in a recording chamber on an inverted microscope. Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure all VGCCs are in a closed state. Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
Baseline Recording: Record stable baseline Ca²⁺ currents for several minutes.
-
Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Recording of Inhibited Currents: Record the Ca²⁺ currents in the presence of this compound until a steady-state inhibition is achieved at each concentration.
-
Data Analysis: Measure the peak amplitude of the Ca²⁺ currents before and after drug application. Plot the percentage of current inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Imaging
Objective: To measure the effect of this compound on intracellular Ca²⁺ concentration in response to depolarization.
Materials:
-
Cultured vascular smooth muscle cells or isolated arterial segments.
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging.
-
Fura-2 AM or another suitable ratiometric Ca²⁺ indicator.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
KCl solution (e.g., 60 mM) for depolarization.
-
This compound stock solution.
Procedure:
-
Cell Preparation and Dye Loading: Seed cells on glass-bottom dishes. Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Baseline Fluorescence: Mount the dish on the microscope stage and record the baseline fluorescence ratio (F340/F380) for several minutes.
-
Stimulation: Perfuse the cells with a high-KCl solution to induce membrane depolarization and subsequent Ca²⁺ influx through VGCCs. Record the increase in the fluorescence ratio.
-
Drug Application: After the response to KCl has stabilized or returned to baseline, pre-incubate the cells with various concentrations of this compound for a defined period.
-
Inhibition Measurement: While still in the presence of this compound, re-stimulate the cells with the high-KCl solution and record the fluorescence response.
-
Data Analysis: Calculate the change in the fluorescence ratio in response to KCl in the absence and presence of this compound. Determine the percentage of inhibition of the Ca²⁺ influx and calculate the IC₅₀ value.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to L-type calcium channels.
Materials:
-
Tissue homogenates rich in L-type calcium channels (e.g., rat brain cortex or cardiac membranes).
-
Radiolabeled L-type calcium channel antagonist (e.g., [³H]nitrendipine or [³H]PN200-110).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled nitrendipine or other high-affinity ligand for determining non-specific binding.
-
This compound solutions of varying concentrations.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled nitrendipine.
-
Competition: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound has emerged as a multi-target blocker of voltage-gated calcium channels, with demonstrated activity against L-type and N-type channels. Its inhibitory action on these channels provides a molecular basis for its observed cardiovascular effects and suggests its potential for development in other therapeutic areas, such as neuropathic pain.
Future research should focus on:
-
Elucidating the precise binding site of catharanthine on the α1 subunit of VGCCs.
-
Conducting comprehensive selectivity profiling across all major VGCC subtypes.
-
Investigating the structure-activity relationships of catharanthine derivatives to optimize potency and selectivity.
-
Evaluating the in vivo efficacy of this compound in relevant animal models of cardiovascular disease and neuropathic pain.
This technical guide provides a solid foundation for researchers and drug developers to further explore the pharmacological properties and therapeutic potential of this compound as a voltage-gated calcium channel blocker.
References
The Weak Anti-Mitotic Activity of Catharanthine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is a crucial precursor in the synthesis of the potent chemotherapeutic agents vinblastine and vincristine. While its dimeric derivatives exhibit robust anti-mitotic activity, catharanthine itself demonstrates a significantly weaker effect. This technical guide provides an in-depth analysis of the anti-mitotic properties of catharanthine sulfate, summarizing available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, pharmacology, and drug discovery.
Introduction
The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone in the history of cancer chemotherapy. Vinblastine and vincristine, dimeric alkaloids, exert their potent anti-neoplastic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1] Catharanthine, a monomeric precursor to these complex molecules, has also been investigated for its biological activities. While it shares a common heritage, this compound's anti-mitotic activity is notably attenuated.[2] Understanding the nuances of its interaction with tubulin and its downstream cellular effects is crucial for the rational design of novel anti-cancer agents and for optimizing the semi-synthesis of more potent Vinca alkaloids.
Quantitative Analysis of Anti-Mitotic Activity
The anti-mitotic activity of this compound has been quantified through various in vitro assays, assessing its impact on microtubule polymerization, cell viability, and the induction of apoptosis.
Interaction with Tubulin and Microtubule Polymerization
This compound exhibits a measurable but weak interaction with tubulin, the fundamental protein subunit of microtubules. This interaction is critical to its anti-mitotic potential.
Table 1: Tubulin Binding and Polymerization Data for Catharanthine
| Parameter | Value | Method | Reference |
| Binding Constant (Kd) | (2.8 ± 0.4) x 10³ M⁻¹ | Gel Batch & Fluorescence Perturbation | [3][4] |
| Tubulin Self-Association Efficacy | 75% of Vinblastine/Vincristine | Analytical Ultracentrifugation | [3] |
-
Interpretation: The binding constant (Kd) indicates a lower affinity of catharanthine for tubulin compared to potent Vinca alkaloids. However, it can still induce the self-association of tubulin dimers, a key step in microtubule formation, albeit with less efficiency than vinblastine or vincristine.
Cytotoxicity
The cytotoxic effect of catharanthine has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
Table 2: IC50 Values of Catharanthine in Human Cell Lines
| Cell Line | IC50 Value (µg/mL) | Cell Type | Reference |
| HepG2 | 4.217 | Hepatocellular Carcinoma | |
| WI-38 | 154.1 | Normal Human Lung Fibroblast |
-
Interpretation: Catharanthine demonstrates selective cytotoxicity, being significantly more potent against the HepG2 cancer cell line than the normal WI-38 cell line.
Induction of Apoptosis
Catharanthine has been shown to induce programmed cell death (apoptosis) in a dose-dependent manner.
Table 3: Apoptosis Induction by Catharanthine in HepG2 Cells
| Concentration (µg/mL) | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) | Reference |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 | |
| 4.217 (IC50) | 35.8 ± 3.2 | 10.2 ± 1.8 | 46.0 |
-
Interpretation: At its IC50 concentration, catharanthine significantly induces both early and late-stage apoptosis in HepG2 cells.
Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's anti-mitotic activity.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
-
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.
-
Protocol:
-
Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Varying concentrations of this compound are added to the tubulin solution.
-
The reaction is initiated by incubating the mixture at 37°C.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The IC50 for inhibition of polymerization can be determined from the dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.
-
Protocol:
-
Cells are treated with this compound for a specific duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the membranes.
-
The fixed cells are washed and treated with RNase to prevent staining of RNA.
-
The cells are then stained with a PI solution.
-
The DNA content of the stained cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Signaling Pathways
The anti-mitotic activity of this compound, although weak, is mediated through its influence on specific cellular signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
Recent studies suggest that catharanthine may exert its effects by modulating the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Evidence indicates that catharanthine can decrease the expression of Akt and interact with the FRB domain of mTOR, suggesting an inhibitory role.
Caption: Catharanthine's inhibition of the PI3K/Akt/mTOR pathway.
Bcl-2 Family-Mediated Apoptosis
The induction of apoptosis by this compound likely involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. By inhibiting pro-survival signals (via the Akt pathway), catharanthine may indirectly lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, ultimately triggering caspase activation and cell death.
Caption: Proposed mechanism of catharanthine-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of the anti-mitotic activity of a compound like this compound.
Caption: Workflow for assessing anti-mitotic activity.
Conclusion
This compound exhibits a demonstrable but weak anti-mitotic activity, characterized by a lower binding affinity to tubulin and less potent cytotoxicity compared to its dimeric Vinca alkaloid derivatives. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis, likely mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. While not a potent anti-cancer agent in its own right, the study of this compound provides valuable insights into the structure-activity relationships of Vinca alkaloids and serves as a critical component in the ongoing development of novel and more effective anti-mitotic drugs. This guide provides a foundational resource for researchers to build upon in their exploration of this and similar natural products.
References
- 1. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Vasodilatory and Antihypertensive Properties of Catharanthine Sulfate: A Technical Guide
Introduction
Catharanthine, a monoterpenoid indole alkaloid extracted from the medicinal plant Catharanthus roseus, is a well-known precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] Beyond its role in oncology, emerging research has highlighted the significant cardiovascular effects of its sulfate salt, Catharanthine Sulfate.[2] This technical guide provides an in-depth analysis of the vasodilatory and antihypertensive properties of this compound, focusing on the underlying mechanisms of action, experimental evidence, and relevant protocols for researchers and drug development professionals.
Vasodilatory Properties
This compound exhibits potent, endothelium-independent vasodilation in various vascular beds.[3] Its primary mechanism involves the direct inhibition of vascular smooth muscle cell (VSMC) contraction.
Quantitative Data on Vasorelaxant Effects
The vasorelaxant efficacy of catharanthine has been quantified in several ex vivo studies using isolated arterial preparations. The following table summarizes the key findings.
| Vascular Bed | Agonist | IC50 Value (µM) | Reference |
| Rat Aortic Rings | Phenylephrine (PE) | 28 | [3] |
| Rat Aortic Rings | Potassium Chloride (KCl) | 34 | [3] |
| Rat Small Mesenteric Artery (MA) | Phenylephrine (PE) | 3 | |
| Rat Small Mesenteric Artery (MA) | Potassium Chloride (KCl) | 6 | |
| PE-constricted Mesenteric Arteries | - | 10 (for increase in inner diameter) | |
| PE-constricted Mesenteric Arteries | - | 16 (for reduction of intracellular Ca2+) |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Ex Vivo Vasodilation Assay in Isolated Arterial Rings
The vasodilatory effect of this compound is typically assessed using isolated arterial rings mounted in an organ bath system.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta or small mesenteric arteries are carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The arteries are cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the rings.
-
Organ Bath Setup: The arterial rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2. The upper hook is connected to an isometric force transducer to record changes in vascular tone.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine in pre-constricted rings.
-
Experimental Procedure: After washing and re-equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl. Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath to elicit a concentration-response curve for vasorelaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The IC50 values are then calculated from the concentration-response curves.
Antihypertensive Properties
In vivo studies have confirmed the antihypertensive effects of this compound, demonstrating its ability to lower blood pressure and heart rate in a dose-dependent manner.
Quantitative Data on Antihypertensive Effects
The following table summarizes the in vivo hemodynamic effects of intravenously administered catharanthine in anesthetized rats.
| Parameter | Dose Range (mg/kg) | Effect | Reference |
| Blood Pressure (BP) | 0.5 - 20 | Rapid, dose-dependent decrease | |
| Heart Rate (HR) | 0.5 - 20 | Dose-dependent decrease | |
| Left Ventricular Blood Pressure | 0.5 - 20 | Dose-dependent decrease | |
| Cardiac Contractility (dP/dtmax) | 0.5 - 20 | Dose-dependent decrease |
At lower doses (0.5–5 mg/kg), catharanthine induced rapid and transient reductions in blood pressure and heart rate, lasting for approximately 2 minutes. In contrast, higher doses (10 and 20 mg/kg) resulted in sustained reductions in these parameters.
Experimental Protocols
In Vivo Hemodynamic Monitoring in Anesthetized Rats
The antihypertensive effects of this compound are evaluated in vivo by directly measuring hemodynamic parameters in anesthetized animal models.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with a mixture of ketamine and xylazine). The trachea is cannulated to ensure a patent airway.
-
Catheterization: The jugular vein is cannulated for intravenous drug administration. The carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. A catheter may also be inserted into the left ventricle via the right carotid artery for measuring left ventricular pressure and contractility.
-
Stabilization: The animal is allowed to stabilize for a period of 20-30 minutes after the surgical procedures to ensure baseline hemodynamic stability.
-
Drug Administration: this compound is administered intravenously in a dose-dependent manner (e.g., 0.5, 1, 2.5, 5, 10, and 20 mg/kg).
-
Data Acquisition: Hemodynamic parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, heart rate, and left ventricular systolic pressure, are continuously recorded using a data acquisition system.
-
Data Analysis: The changes in hemodynamic parameters from the baseline are calculated for each dose of this compound.
Mechanism of Action
The primary mechanism underlying the vasodilatory and antihypertensive effects of this compound is the inhibition of voltage-operated L-type Ca2+ channels (VOCCs) in both vascular smooth muscle cells and cardiomyocytes.
Signaling Pathway
-
Inhibition of Ca2+ Influx: Catharanthine directly blocks the influx of extracellular Ca2+ into VSMCs and cardiomyocytes by inhibiting L-type VOCCs.
-
Reduced Intracellular Ca2+: The blockade of VOCCs leads to a significant reduction in the intracellular free Ca2+ concentration within these cells.
-
VSMC Relaxation: In VSMCs, the decrease in intracellular Ca2+ prevents the activation of calmodulin and myosin light chain kinase (MLCK). This, in turn, inhibits the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
-
Decreased Cardiac Function: In cardiomyocytes, the inhibition of Ca2+ influx results in a decrease in cardiac contractility (negative inotropy) and heart rate (negative chronotropy).
The combined effect of vasodilation (reduced peripheral resistance) and decreased cardiac output contributes to the overall reduction in blood pressure. Catharanthine is more potent in inhibiting VOCCs in VSMCs (IC50 = 8 µM) compared to cardiomyocytes (IC50 = 220 µM), suggesting that its primary antihypertensive action is mediated through its effects on the resistance vasculature.
Conclusion
This compound demonstrates significant vasodilatory and antihypertensive properties, primarily through the inhibition of L-type voltage-operated calcium channels in vascular smooth muscle cells and, to a lesser extent, in cardiomyocytes. The resulting decrease in intracellular calcium leads to vasorelaxation and a reduction in cardiac contractility and heart rate, culminating in a dose-dependent lowering of blood pressure. These findings suggest that this compound holds potential as a lead compound for the development of novel antihypertensive agents. Further research is warranted to explore its oral bioavailability, long-term efficacy, and safety profile in preclinical models of hypertension.
References
- 1. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Catharanthine Sulfate: A Technical Guide to its Anti-parasitic and Antimalarial Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catharanthine, a prominent monoterpenoid indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a well-established precursor in the semi-synthesis of the potent anticancer vinca alkaloids, vinblastine and vincristine. Beyond its role in oncology, emerging evidence suggests that catharanthine and its salt form, catharanthine sulfate, possess noteworthy anti-parasitic and antimalarial properties. This technical guide provides a comprehensive overview of the current state of research into the anti-parasitic and antimalarial activities of this compound. While quantitative data on this compound's direct efficacy against various parasitic species remains limited in publicly accessible literature, this document consolidates the known mechanisms of action for the broader class of vinca alkaloids, details established experimental protocols for assessing anti-parasitic activity, and presents data on related compounds to inform future research and development. The primary proposed mechanism of action is the inhibition of tubulin polymerization, a critical process for parasite cell division and motility. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-parasitic agent.
Introduction to this compound
Catharanthine is a key alkaloid biosynthesized in Catharanthus roseus. As a sulfate salt, its solubility and stability are often enhanced, making it more suitable for experimental and pharmaceutical applications. The core chemical structure of catharanthine is a complex indole alkaloid, and it is the catharanthine moiety that, when coupled with vindoline, forms the dimeric structures of the highly successful vinca alkaloid chemotherapeutics. While its anti-mitotic activity is considered weak compared to its dimeric derivatives, its independent biological activities, including anti-parasitic and antimalarial effects, are gaining scientific interest.
Anti-parasitic and Antimalarial Activity: A Review of the Evidence
Catharanthine has been noted for its anti-parasitic and antimalarial benefits against species of Plasmodium.[1] However, a thorough review of the scientific literature reveals a scarcity of specific quantitative data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, for this compound against a range of parasites.
Quantitative Data for a Related Alkaloid: Cepharanthine
To provide context and a benchmark for the potential efficacy of indole alkaloids, the following table summarizes the in vitro antimalarial activity of cepharanthine, a bisbenzylisoquinoline alkaloid, against various strains of Plasmodium falciparum. It is crucial to note that cepharanthine is structurally distinct from catharanthine, but this data illustrates the type of quantitative assessment necessary for evaluating novel anti-parasitic compounds.
| Plasmodium falciparum Strain | IC50 (nM) of Cepharanthine | Reference |
| W2 (chloroquine-resistant) | 927 ± 65 | [2] |
| 3D7 (chloroquine-sensitive) | 3059 | [3] |
| K1 (multidrug-resistant) | 1295 | [3] |
| FCM29 (chloroquine-resistant) | 927 | [3] |
Proposed Mechanisms of Action
The primary mechanism of action attributed to catharanthine's anti-parasitic activity is its interaction with tubulin, a protein that polymerizes to form microtubules.
Inhibition of Tubulin Polymerization
Vinca alkaloids are well-documented anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. They bind to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of the microtubule cytoskeleton is catastrophic for dividing cells, leading to metaphase arrest and subsequent apoptosis. In parasitic protozoa and helminths, microtubules are essential for cell division, motility, and maintaining cell structure. Therefore, the inhibition of tubulin polymerization is a plausible and potent mechanism for the anti-parasitic activity of catharanthine.
Caption: Vinca Alkaloid Mechanism of Action on Microtubules
Other Potential Mechanisms
While microtubule disruption is the most cited mechanism, other cellular effects of catharanthine may contribute to its anti-parasitic activity. One study noted that catharanthine inhibits voltage-gated Ca2+ channel currents. Calcium signaling is crucial for a variety of processes in parasites, including motility, invasion of host cells, and cell cycle progression. Disruption of calcium homeostasis could therefore be a secondary mechanism of action.
Caption: Potential Mechanism via Calcium Channel Inhibition
Detailed Experimental Protocols for Evaluation
The following are generalized yet detailed protocols for the in vitro evaluation of the anti-parasitic and antimalarial activity of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This method is a widely used, sensitive, and high-throughput assay for measuring the susceptibility of P. falciparum to antimalarial drugs.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes (O+ blood type) at 3-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 10 mg/ml gentamicin.
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
2. Drug Preparation and Plate Setup:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO or water) and serially diluted in culture medium to achieve a range of final concentrations.
-
In a 96-well microtiter plate, 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the drug dilutions.
-
Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.
3. Incubation and Lysis:
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
4. SYBR Green I Staining and Fluorescence Reading:
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
5. Data Analysis:
-
The fluorescence intensity correlates with the amount of parasitic DNA, and thus parasite growth.
-
The results are expressed as the percentage of growth inhibition compared to the drug-free control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for In Vitro Antiplasmodial Assay
In Vitro Anti-leishmanial Activity Assay
1. Parasite Culture:
-
Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
For the amastigote stage, a macrophage cell line (e.g., J774A.1) is infected with stationary-phase promastigotes.
2. Promastigote Assay:
-
Log-phase promastigotes are seeded in a 96-well plate.
-
This compound is added at various concentrations.
-
After 72 hours of incubation, parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.
-
The IC50 is determined from the dose-response curve.
3. Amastigote Assay:
-
Macrophages are seeded in a 96-well plate and allowed to adhere.
-
The macrophages are then infected with promastigotes for 24 hours, after which non-internalized parasites are washed away.
-
This compound is added to the infected cells and incubated for a further 72 hours.
-
The cells are fixed, stained with Giemsa, and the number of amastigotes per macrophage is counted microscopically.
-
The IC50 is calculated based on the reduction in the number of amastigotes compared to untreated controls.
In Vitro Anti-trypanosomal Activity Assay
1. Parasite Culture:
-
Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in HMI-9 medium supplemented with 10% FBS at 37°C with 5% CO2.
-
Epimastigotes of Trypanosoma cruzi are cultured in liver infusion tryptose (LIT) medium with 10% FBS at 28°C.
2. Assay Procedure:
-
Parasites are seeded in a 96-well plate.
-
Serial dilutions of this compound are added.
-
The plate is incubated for 72 hours.
-
Parasite viability is determined using a resazurin-based fluorescence assay.
-
The IC50 is calculated from the resulting dose-response data.
Conclusion and Future Research Directions
This compound, as a representative of the vinca alkaloids, holds theoretical promise as an anti-parasitic and antimalarial agent, primarily through the proposed mechanism of microtubule disruption. However, the lack of robust, publicly available quantitative data on its efficacy necessitates further investigation.
Future research should focus on:
-
Systematic in vitro screening: Establishing the IC50 and EC50 values of this compound against a broad panel of clinically relevant parasites, including various strains of Plasmodium, Leishmania, and Trypanosoma.
-
Mechanism of action studies: Confirming the inhibition of tubulin polymerization in parasites and exploring other potential targets, such as calcium channels.
-
In vivo efficacy and toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of parasitic diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of catharanthine to optimize its anti-parasitic activity and reduce potential toxicity.
This technical guide provides a framework for initiating and advancing research into the anti-parasitic and antimalarial properties of this compound, a compound that warrants further exploration in the quest for new and effective therapies for parasitic diseases.
References
The Evolving Role of Catharanthus roseus Alkaloids: From Traditional Remedy to Modern Pharmacology
A Technical Guide for Researchers and Drug Development Professionals
While Catharanthine Sulfate, a salt form of the catharanthine alkaloid, is a modern preparation utilized in research and pharmaceutical development, it does not have a documented role in traditional medicine. However, its origin, the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as Madagascar periwinkle, boasts a rich history in traditional healing practices across the globe. This guide delves into the traditional uses of C. roseus, the pharmacological properties of its key alkaloid, catharanthine, and the scientific evolution that has bridged its traditional applications to modern therapeutic agents.
Traditional Uses of Catharanthus roseus
Catharanthus roseus has been a staple in various traditional medicine systems for centuries, with different parts of the plant used to treat a multitude of ailments.[1][2][3] In Ayurveda and traditional Chinese medicine, extracts from its roots and shoots have been employed against diseases like diabetes, malaria, and Hodgkin's lymphoma.[2] The plant's leaves, in particular, have been used to prepare "periwinkle tea" for managing diabetes.[3]
A summary of the traditional applications of C. roseus is presented below:
| Traditional Use | Plant Part(s) Used | Geographical/Cultural Context |
| Diabetes | Leaves, Whole Plant | Ayurveda, Traditional Chinese Medicine, Northern India, Malaysia, West Indies, Nigeria |
| Hypertension | Not specified | Traditional Medicine |
| Infections | Not specified | Traditional Medicine |
| Cancer | Not specified | Traditional Medicine, Kenya |
| Malaria | Not specified | Traditional Chinese Medicine |
| Wasp Stings | Leaf extract | India |
| Menorrhagia | Leaf infusion | Philippines, Africa |
| Diarrhea | Root and leaf extracts | Not specified |
| Dyspepsia | Extract | Mauritius |
| Asthma, Tuberculosis | Flower decoction | Bahamas |
| To Arrest Bleeding | Extraction | Hawaii |
| As an Emetic | Leaf | Madagascar |
Catharanthine: A Key Bioactive Alkaloid
Catharanthine is a monoterpenoid indole alkaloid found in Catharanthus roseus. It is a crucial precursor in the biosynthesis of the potent anticancer dimeric alkaloids, vinblastine and vincristine. While catharanthine itself exhibits weak anti-mitotic activity, it possesses other significant pharmacological properties.
Pharmacological Activities of Catharanthine:
| Activity | Effect |
| Antihypertensive | Decreases blood pressure |
| Vasodilatory | Dilates small mesenteric arteries |
| Cardiac Effects | Decreases heart rate and cardiac contractility |
| Anti-parasitic | Shows antimalarial benefit against Plasmodium species |
| Weak Anti-mitotic | Binds poorly to tubulin |
Experimental Protocols
The pharmacological effects of catharanthine have been elucidated through various experimental studies. A key experiment demonstrating its cardiovascular effects is detailed below.
Protocol for Assessing Vasodilatory Effects of Catharanthine on Small Mesenteric Arteries:
-
Objective: To determine the effect of catharanthine on the contractility of vascular smooth muscle.
-
Methodology:
-
Tissue Preparation: Isolate small mesenteric arteries from a suitable animal model (e.g., rat).
-
Mounting: Mount the arterial segments in a wire myograph system containing physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the arteries to equilibrate under optimal passive tension.
-
Contraction Induction: Induce contraction of the arteries using a vasoconstrictor agent (e.g., phenylephrine or a high-potassium solution).
-
Catharanthine Application: Once a stable contraction is achieved, apply cumulative concentrations of catharanthine to the bath.
-
Data Recording: Record the changes in arterial tension in response to catharanthine.
-
Analysis: Express the relaxation response as a percentage of the pre-induced contraction.
-
Mechanism of Action: Signaling Pathway
Catharanthine exerts its vasodilatory and antihypertensive effects primarily by inhibiting voltage-gated L-type Ca2+ channels in vascular smooth muscle cells and cardiomyocytes. This action reduces the influx of calcium ions (Ca2+), which is essential for muscle contraction.
Caption: Mechanism of Catharanthine-induced vasodilation.
From Traditional Use to Modern Drug
The journey of Catharanthus roseus from a traditional remedy to a source of modern anticancer drugs highlights the importance of ethnobotanical knowledge in drug discovery. The initial investigation into the plant in the 1950s was for its anti-diabetic properties, a use rooted in traditional medicine. This research unexpectedly led to the discovery of the potent anti-leukemic effects of vinblastine and vincristine.
Caption: Drug discovery workflow from traditional medicine.
References
Methodological & Application
Application Notes and Protocols: Solubility of Catharanthine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of catharanthine sulfate in common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol (EtOH), and water (H₂O). This document is intended to guide researchers in preparing stock solutions and conducting experiments involving this bioactive alkaloid.
Introduction
Catharanthine is a monoterpenoid indole alkaloid isolated from the plant Catharanthus roseus. It is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. This compound, the salt form of catharanthine, is often used in research due to its improved handling and dissolution characteristics. Understanding its solubility is critical for a wide range of applications, including in vitro assays, formulation development, and pharmacokinetic studies.
Physicochemical Properties
-
Molecular Formula: C₂₁H₂₆N₂O₆S
-
Molecular Weight: 434.51 g/mol
-
Appearance: A solid
-
Storage: Store at -20°C.[1]
Solubility Data
The solubility of this compound in three common laboratory solvents has been determined and is summarized in the table below. This data provides a quantitative basis for the preparation of stock solutions.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 50.1 mg/mL[1][2] | ≥ 115.30 mM | Clear solution can be obtained. |
| Ethanol | ≥ 21.75 mg/mL[1][2] | ≥ 50.06 mM | Gentle warming may be required to achieve full dissolution. |
| Water | ≥ 4.96 mg/mL | ≥ 11.42 mM |
Note: The "≥" symbol indicates that the solubility may be higher than the stated value, but saturation was not reached in the cited experiments.
Experimental Protocols
The following protocols provide a step-by-step guide for dissolving this compound in DMSO, ethanol, and water.
General Recommendations for Handling
-
Wherever possible, prepare and use solutions on the same day.
-
If stock solutions must be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.
-
Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.345 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in an ultrasonic water bath to ensure the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C.
Protocol for Preparing a this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 10 mM stock solution in ethanol.
Materials:
-
This compound powder
-
Absolute Ethanol (EtOH)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 4.345 mg for 1 mL of a 10 mM solution).
-
Solvent Addition: Add the calculated volume of absolute ethanol to the vial.
-
Dissolution with Gentle Warming: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, place the vial in a 37°C water bath or on a heating block for 5-10 minutes. Periodically vortex the vial during warming to aid dissolution.
-
Visual Inspection: Once the solution is clear and all solid has dissolved, remove it from the heat source and allow it to cool to room temperature. Visually inspect for any precipitation.
-
Storage: Use the solution immediately or aliquot and store at -20°C.
Protocol for Preparing a this compound Stock Solution in Water
This protocol describes the preparation of a 1 mM stock solution in water. Due to its lower solubility in aqueous solutions, preparing high-concentration stock solutions in water is not recommended.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 0.435 mg for 1 mL of a 1 mM solution).
-
Solvent Addition: Add the calculated volume of nuclease-free water to the vial.
-
Dissolution: Vortex the solution for 2-3 minutes. Sonication in an ultrasonic water bath for 5-10 minutes may be necessary to achieve complete dissolution.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particles.
-
Storage: Aqueous solutions are more prone to degradation. It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store at 4°C for a very short period.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solubilization of this compound.
Caption: Workflow for the solubilization of this compound.
References
Application Notes and Protocols: Extraction and Purification of Catharanthine Sulfate from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine is a prominent terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus (Madagascar periwinkle). It serves as a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The efficient extraction and purification of catharanthine are therefore of significant interest to the pharmaceutical and natural product research communities. This document provides detailed protocols for the extraction of catharanthine from C. roseus leaves, its purification, and its conversion to catharanthine sulfate.
Data Presentation
The following table summarizes the expected yields and purity of catharanthine at various stages of the extraction and purification process. These values are approximate and can vary depending on the plant material, specific conditions, and scale of the operation.
| Stage | Product | Starting Material (Dry Weight) | Expected Yield (w/w of starting material) | Purity |
| 1. Acidic Extraction | Crude Alkaloid Extract | 100 g | 2 - 5 g | 5 - 10% |
| 2. Liquid-Liquid Partitioning | Enriched Alkaloid Fraction | 2 - 5 g | 1 - 2.5 g | 20 - 40% |
| 3. Column Chromatography | Purified Catharanthine (Free Base) | 1 - 2.5 g | 0.1 - 0.5 g | > 95% |
| 4. Salt Formation | This compound | 0.1 - 0.5 g | 0.12 - 0.6 g | > 98% |
Experimental Protocols
Extraction of Total Alkaloids from Catharanthus roseus Leaves
This protocol outlines a classic acid-base extraction method to isolate the total alkaloid fraction from dried plant material.
Materials:
-
Dried leaves of Catharanthus roseus, powdered
-
Methanol
-
10% Acetic Acid in water
-
Dichloromethane (DCM)
-
Ammonium hydroxide solution (25%)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel (2 L)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Macerate 100 g of powdered, dried C. roseus leaves in 1 L of methanol for 24 hours at room temperature with occasional stirring.
-
Filter the methanolic extract through a Buchner funnel.
-
Repeat the extraction of the plant residue two more times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, viscous residue is obtained.
-
Dissolve the residue in 500 mL of 10% acetic acid. This acidic solution will protonate the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove any non-polar, insoluble materials.
-
Transfer the acidic aqueous solution to a 2 L separatory funnel and wash with 3 x 200 mL of dichloromethane to remove chlorophyll and other non-alkaloidal impurities. Discard the organic (DCM) layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of ammonium hydroxide solution. The alkaloids will precipitate as their free bases.
-
Extract the basified aqueous solution with 3 x 300 mL of dichloromethane. The free base alkaloids will partition into the organic layer.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the dichloromethane extract to dryness using a rotary evaporator to yield the crude total alkaloid extract.
Purification of Catharanthine by Column Chromatography
This protocol describes the purification of catharanthine from the crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude total alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of Chloroform:Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 v/v).
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a solvent system such as Chloroform:Methanol (9:1) and visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that show a single spot corresponding to the Rf value of a catharanthine standard.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified catharanthine as a free base.
Formation of this compound
This protocol details the conversion of the purified catharanthine free base into its more stable sulfate salt.
Materials:
-
Purified catharanthine (free base)
-
Anhydrous diethyl ether
-
Sulfuric acid (concentrated)
-
Methanol (anhydrous)
-
Stirring plate and magnetic stir bar
-
Glass vial
-
Pasteur pipette
Procedure:
-
Dissolve the purified catharanthine free base in a minimal volume of anhydrous diethyl ether in a clean, dry glass vial.
-
In a separate vial, carefully prepare a 1 M solution of sulfuric acid in anhydrous methanol.
-
While stirring the catharanthine solution, add the methanolic sulfuric acid solution dropwise using a Pasteur pipette until precipitation is complete.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.
-
Dry the this compound under vacuum to yield a stable, crystalline powder.
Visualizations
Biosynthetic Pathway of Catharanthine
The following diagram illustrates the key steps in the biosynthetic pathway leading to catharanthine in Catharanthus roseus.
Caption: Biosynthetic pathway of catharanthine and vindoline in C. roseus.
Experimental Workflow for this compound Production
The following diagram provides a logical overview of the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Application Note: Quantification of Catharanthine Sulfate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Catharanthine, a prominent monoterpenoid indole alkaloid found in Catharanthus roseus, is a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] Its accurate quantification in plant extracts is paramount for pharmaceutical research, drug development, and quality control of herbal medicines. Catharanthine is often extracted and handled as a salt, such as catharanthine sulfate, to improve its solubility and stability. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of catharanthine (quantified as this compound) in plant extracts.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate catharanthine from other co-extracted phytochemicals. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using an ultraviolet (UV) detector. The concentration of catharanthine in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Sample Preparation: Extraction of Catharanthine from Plant Material
A reliable extraction procedure is critical for the accurate quantification of catharanthine. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves of Catharanthus roseus)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Ethyl acetate (HPLC grade)
-
Ammonia solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge
-
pH meter
-
Syringe filters (0.45 µm, PTFE)
Protocol:
-
Weigh 50 g of dried, powdered plant material and place it in a flask.
-
Add 500 mL of methanol and allow it to macerate overnight.[3]
-
Filter the extract and evaporate the methanol using a rotary evaporator at a temperature not exceeding 50°C.
-
Resuspend the resulting residue in 20 mL of 0.1 N HCl.[3]
-
Extract the acidic solution with ethyl acetate (3 x 30 mL) to remove non-alkaloidal compounds. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to approximately 8.5-10 with ammonia solution.
-
Extract the basic aqueous solution with chloroform or ethyl acetate (3 x 30 mL) to isolate the alkaloids.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 10 mL).
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Caption: Workflow for the extraction of catharanthine from plant material.
HPLC Method for Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Condition 1 (Isocratic) | Condition 2 (Isocratic) | Condition 3 (Gradient) |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] | C18 Reversed-Phase (e.g., 100 mm x 4.6 mm) | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Buffer (25 mM with 0.1% triethylamine) (15:45:40, v/v/v) | Acetonitrile:0.1M Phosphate Buffer (containing 0.5% glacial acetic acid, pH 3.5) (21:79, v/v) | A: Methanol, B: 5 mM Phosphate Buffer, C: Acetonitrile. Gradient elution profile provided in the protocol below. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 2.0 mL/min |
| Column Temperature | 35°C | Ambient | Room Temperature |
| Injection Volume | 10 µL | 20 µL | 20 µL |
| Detection Wavelength | 297 nm | 254 nm | 254 nm |
Gradient Elution Profile for Condition 3:
| Time (min) | %A (Methanol) | %B (Phosphate Buffer) | %C (Acetonitrile) |
| 0 | 25 | 40 | 35 |
| 5 | 35 | 35 | 30 |
| 10 | 30 | 35 | 35 |
| 15 | 30 | 35 | 35 |
Protocol:
-
Prepare the mobile phase(s) as described in the table. Degas the solvents by sonication or vacuum filtration.
-
Set up the HPLC system with the chosen chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 0.25 µg/mL to 25 µg/mL).
-
Inject the standards, followed by the prepared plant extract samples.
-
Identify the catharanthine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of catharanthine in the sample using the calibration curve.
Caption: Workflow for the HPLC analysis of catharanthine.
Data Presentation
The performance of the HPLC method should be validated according to standard guidelines. Key validation parameters are summarized below.
Table 1: Method Validation Parameters for Catharanthine Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 25 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.20 µg/mL | |
| Limit of Quantification (LOQ) | 1.8 µg/mL | |
| Recovery | 98.09% - 108% | |
| Precision (RSD%) | < 2.68% |
Conclusion
The described RP-HPLC method is suitable for the reliable quantification of this compound in plant extracts. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product analysis. The provided protocols for sample preparation and HPLC analysis can be adapted to specific laboratory settings and plant materials. Proper method validation is crucial to ensure the quality and reliability of the analytical results.
References
- 1. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIMULTANEOUS DETERMINATION OF CATHARANTHUS ALKALOIDS USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 3. ijzi.net [ijzi.net]
- 4. phcog.com [phcog.com]
Application Note: High-Yield Semi-synthesis of Vinblastine
Topic: One-Pot Semi-synthesis of Vinblastine via Fe(III)-Promoted Coupling of Catharanthine and Vindoline.
Audience: Researchers, medicinal chemists, and drug development professionals involved in the synthesis and manufacturing of oncology therapeutics.
Abstract
Vinblastine, a critical anti-cancer agent, is a complex bisindole alkaloid naturally found in trace amounts in Catharanthus roseus. Its limited natural abundance necessitates efficient synthetic or semi-synthetic production routes. This application note provides a detailed protocol for a high-yield, one-pot semi-synthesis of vinblastine from the monomeric precursors catharanthine and vindoline. The methodology is based on a biomimetic, Fe(III)-promoted oxidative coupling, followed by an in-situ oxidation and reduction, which directly affords vinblastine and its naturally occurring isomer, leurosidine. This process offers a significant improvement over traditional multi-step syntheses in terms of efficiency and overall yield.[1][2]
Principle of the Method
The synthesis proceeds in a single reaction vessel through two key stages. First, catharanthine and vindoline undergo a diastereoselective coupling reaction promoted by ferric chloride (FeCl₃). This step is believed to generate a catharanthine radical cation, which then fragments and couples with vindoline to form an intermediate iminium ion, exclusively establishing the natural C16' stereochemistry.[1][3][4]
In the second stage, this reaction mixture is added to a solution containing another Fe(III) salt and saturated with air. The subsequent addition of sodium borohydride (NaBH₄) concurrently reduces the iminium ion and facilitates a selective oxidation across the C15'–C20' double bond of the coupled intermediate, installing the critical C20' hydroxyl group to yield vinblastine.
Figure 1. High-level workflow for the one-pot semi-synthesis of vinblastine.
Quantitative Data Summary
The described one-pot protocol provides yields that are competitive with or superior to previous multi-step methods. The key quantitative outcomes are summarized below.
| Product / Metric | Yield / Ratio | Reference |
| Vinblastine | 40-43% | |
| Leurosidine (C20' isomer) | 20-23% | |
| Anhydrovinblastine (byproduct) | ~10% | |
| Total Yield of Coupled Products | >80% | |
| Combined Yield of C20' Alcohols | 62-69% | |
| Diastereoselectivity (Vinblastine:Leurosidine) | ~2:1 |
Experimental Protocols
Materials and Reagents
-
Catharanthine (or Catharanthine Sulfate)
-
Vindoline
-
Ferric Chloride (FeCl₃), anhydrous
-
Ferric Oxalate (Fe₂(C₂O₄)₃) or similar soluble Fe(III) source
-
Sodium Borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
Hydrochloric Acid (HCl), 0.1 N aqueous solution
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
Protocol 1: One-Pot Synthesis of Vinblastine
This protocol is adapted from the highly efficient method developed by Boger and colleagues.
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a solvent mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH). The co-solvent is crucial for ensuring the solubility of the reactants.
-
Coupling Reaction: To the stirred solution at room temperature (~23 °C), add a solution of ferric chloride (FeCl₃, ~5 equivalents). Stir the reaction for 1-2 hours. Monitor the formation of the intermediate by TLC or HPLC. This first stage generates the key iminium ion intermediate.
-
Oxidation/Reduction Setup: In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, ~10 equivalents) in an appropriate solvent, cool it to 0 °C in an ice bath, and saturate the solution with air by bubbling air through it for several minutes.
-
In-Situ Functionalization: Add the entire reaction mixture from step 2 to the cold, air-saturated Fe(III) solution from step 3.
-
Final Conversion: Slowly add solid sodium borohydride (NaBH₄, ~20 equivalents) portion-wise to the stirred mixture at 0 °C. The addition of NaBH₄ initiates both the reduction of the iminium ion and the selective oxidation of the double bond to yield vinblastine and its isomers.
-
Work-up: After the reaction is complete (as monitored by TLC/HPLC), quench by carefully adding saturated aqueous NaHCO₃. Extract the aqueous mixture multiple times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
Figure 2. Simplified reaction pathways in vinblastine semi-synthesis.
Protocol 2: Purification
The crude product contains vinblastine, leurosidine, and residual anhydrovinblastine. Purification is typically achieved using silica gel column chromatography.
-
Load the crude product onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform or dichloromethane).
-
Elute the column using a gradient of increasing polarity, typically with a chloroform/methanol or dichloromethane/methanol solvent system.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure vinblastine.
-
Combine the pure fractions and evaporate the solvent to obtain vinblastine as a solid.
Protocol 3: Analytical Characterization (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final product and monitoring reaction progress.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and water or an aqueous buffer (e.g., phosphate or ammonium acetate buffer) is common. A typical mobile phase might consist of a gradient of 5%–95% acetonitrile in water containing 0.01% trifluoroacetic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Retention Time: The retention time for vinblastine will vary based on the exact method but should be confirmed by running an authentic standard.
Expected Results
A successful synthesis will yield a crude mixture containing primarily vinblastine and its C20' diastereomer, leurosidine, in an approximate 2:1 ratio. After purification, vinblastine should be obtained as a white to off-white solid. HPLC analysis of the purified product should show a single major peak corresponding to vinblastine, with purity typically exceeding 98%.
Conclusion
The one-pot Fe(III)-promoted coupling of catharanthine and vindoline represents a robust and highly efficient method for the semi-synthesis of vinblastine. By providing direct access to this vital anti-cancer drug in high yields, this protocol is invaluable for both academic research into novel vinblastine analogs and for potential scale-up in pharmaceutical development.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Catharanthine Sulfate in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine, a monoterpenoid indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. While often studied in the context of its biosynthetic importance, catharanthine itself has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Catharanthine sulfate, a salt form of catharanthine, is utilized in research for its improved solubility and stability in aqueous solutions, making it suitable for in vitro studies.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research. They include summaries of its effects on cell viability, apoptosis, and cell cycle, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Data Presentation: Efficacy of Catharanthine in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of catharanthine on various cancer cell lines. It is important to note that much of the available research has been conducted with catharanthine, and data specifically for this compound is limited. The data presented should be considered representative of the potential activity of the catharanthine moiety.
Table 1: IC50 Values of Catharanthine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HepG2 | Liver Carcinoma | 150 µM (approx.) | 24 | MTT |
| HepG2 | Liver Carcinoma | 135 µM (approx.) | 48 | MTT |
| CaLu-6 | Lung Cancer | 35.24 (as methanolic extract) | Not Specified | SRB |
| T47D | Breast Cancer | Not Specified | Not Specified | Not Specified |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.
Table 2: Induction of Apoptosis by Catharanthine in Cancer Cell Lines
| Cell Line | Concentration (µM) | % Apoptotic Cells (Early + Late) | Incubation Time (h) |
| HepG2 | 120 | ~20% | 24 |
| HepG2 | 135 | ~35% | 24 |
| HepG2 | 150 | ~50% | 24 |
| HepG2 | 165 | ~60% | 24 |
| T47D (as C. roseus extract) | 6.25 µg/mL | 26.37% | Not Specified |
| T47D (as C. roseus extract) | 12.5 µg/mL | 22.24% | Not Specified |
Table 3: Effect of Catharanthus Alkaloids on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Incubation Time (h) |
| A549 | Isovincathicine | Not Specified | Not Specified | Accumulation | 24 |
| Jurkat (as C. roseus extract) | 2.55 µg/mL | Decrease | Arrest | Not Specified | Not Specified |
Key Signaling Pathways Modulated by Catharanthine
Catharanthine and other vinca alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death. The primary mechanisms include disruption of microtubule dynamics and induction of apoptosis, often linked to the mTOR and Bcl-2 family pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[1][2][3] Catharanthine has been shown to inhibit the mTOR signaling pathway, leading to reduced cell proliferation and induction of autophagy and apoptosis.[4]
Caption: this compound inhibits the mTORC1 signaling pathway.
Bcl-2 Family and Intrinsic Apoptosis Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5] Catharanthine can modulate the expression of these proteins, promoting a pro-apoptotic state by increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: this compound induces apoptosis via the Bcl-2 pathway.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the anticancer effects of this compound.
General Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The provided protocols offer a standardized framework for researchers to investigate its efficacy and mechanisms of action. Further studies are warranted to expand the quantitative dataset across a broader range of cancer types and to further elucidate the specific molecular targets of this compound within key signaling pathways. This will be crucial for its potential development as a therapeutic agent.
References
- 1. Therapeutic targets: MTOR and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Catharanthine Sulfate in Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine, a prominent monoterpenoid indole alkaloid isolated from Catharanthus roseus, is a critical precursor in the semi-synthesis of the potent anti-cancer agents vinblastine and vincristine. These dimeric alkaloids are staples in chemotherapy regimens for various malignancies, including leukemias and lymphomas. While the role of catharanthine in the synthesis of these drugs is well-established, research into the direct application of Catharanthine Sulfate as a standalone therapeutic agent in leukemia and lymphoma is still an emerging field.
These application notes provide a framework for investigating the potential of Catharanthus Sulfate in leukemia and lymphoma research. Due to the limited direct studies, this document presents available data from other cancer types to inform research design, offers adapted experimental protocols for leukemia and lymphoma cell lines, and outlines hypothesized mechanisms of action based on current knowledge of related compounds.
Quantitative Data on Catharanthine in Cancer Cell Lines
Direct cytotoxic data for this compound in leukemia and lymphoma cell lines is not extensively documented in current literature. However, studies on other cancer types provide a valuable starting point for estimating potential efficacy and designing dose-response experiments.
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| Catharanthine | HCT 116 | Human Colorectal Carcinoma | MTT | 60 µg/mL | [1] |
| Catharanthine | HepG2 | Liver Carcinoma | MTT | Not explicitly stated, but dose-dependent apoptosis observed. | [2][3] |
| Indole Alkaloid-Enriched Extract | JURKAT E.6 | Human Lymphocytic Leukemia | XTT | 211 ng/mL | [4] |
| Indole Alkaloid-Enriched Extract | THP-1 | Human Monocytic Leukemia | XTT | 210 ng/mL | [4] |
*Note: The indole alkaloid-enriched extract contained catharanthine, ajmalicine, tabersonine, and lochnericine. The potent cytotoxicity is attributed to the synergistic action of these compounds.
Hypothesized Mechanism of Action in Cancer Cells
While the precise signaling pathways modulated by this compound in leukemia and lymphoma have yet to be elucidated, research in other cancer models, particularly liver cancer, suggests a multi-faceted mechanism of action involving the induction of apoptosis and autophagy. The primary hypothesized mechanisms include:
-
Induction of Apoptosis: Catharanthine has been shown to trigger apoptosis in a dose-dependent manner in HepG2 liver carcinoma cells. This process is likely mediated through the intrinsic apoptotic pathway.
-
Autophagy Activation: Catharanthine may activate autophagy signaling pathways, potentially through the inhibition of the mTOR pathway, leading to autophagic cell death.
-
Disruption of Microtubule Formation: As a vinca alkaloid, catharanthine is structurally related to compounds that are known to interfere with microtubule dynamics, a mechanism that can lead to cell cycle arrest and apoptosis.
The following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis, based on findings from related alkaloids.
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to investigate the effects of this compound on leukemia and lymphoma cell lines (e.g., Jurkat, HL-60, K562, Raji).
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic and cytotoxic action of indole alkaloids produced from elicited cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Catharanthine Sulfate on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine, a monoterpenoid indole alkaloid, is a key precursor in the biosynthesis of the potent anticancer drug vinblastine.[1] While often studied in the context of its role in forming dimeric compounds, catharanthine itself exhibits biological activity, including the ability to influence microtubule dynamics.[1] Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[2] Consequently, agents that perturb microtubule dynamics are a major focus of anticancer drug development.[2][3]
These application notes provide a comprehensive overview of the effects of catharanthine sulfate on microtubule dynamics, presenting available quantitative data, detailed experimental protocols for its investigation, and diagrams of relevant signaling pathways. As a vinca alkaloid, catharanthine's mechanism of action involves interaction with tubulin, the fundamental protein subunit of microtubules. It is understood to be less potent in its microtubule-disrupting activity compared to vinblastine and vincristine. The catharanthine component of vinblastine is thought to contribute significantly to the cytotoxic effects of the dimeric drug.
Recent studies have also elucidated the involvement of catharanthine in modulating cellular signaling pathways, notably the mTOR and autophagy pathways, which are crucial for cell growth, proliferation, and survival. This document aims to equip researchers with the necessary information and methodologies to effectively study the multifaceted effects of this compound in a laboratory setting.
Data Presentation
The following tables summarize the available quantitative and qualitative data regarding the effects of catharanthine and related compounds on tubulin and microtubule dynamics.
Table 1: In Vitro Effects of Catharanthine on Tubulin and Microtubule Assembly
| Parameter | Value | Compound | Notes |
| Binding Constant (Kd) | (2.8 +/- 0.4) x 10³ M⁻¹ | Catharanthine | Describes the binding of one molecule of catharanthine per tubulin α-β dimer. |
| Tubulin Self-Association Efficacy | 75% of vinblastine/vincristine | Catharanthine | Catharanthine can induce the self-association of tubulin into linear polymers. |
| Inhibition of Tubulin Self-Assembly | ~3 orders of magnitude less effective than vincristine/vinblastine | Catharanthine | A significantly higher drug-to-protein molar ratio is required for inhibition. |
| IC50 for Tubulin Polymerization | ~1 µM | Vinblastine | For comparison, as a closely related and more potent vinca alkaloid. |
Table 2: Cellular Effects of Vinca Alkaloids on Microtubules and Cell Viability
| Parameter | Value | Cell Line | Compound |
| IC50 for Microtubule Depolymerization | 4.83 ± 0.17 nM | Not Specified | Vinblastine |
| IC50 for Cell Viability (MTT Assay) | Not specified in search results | Various | This compound |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on microtubule dynamics and cell viability.
In Vitro Microtubule Assembly Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in turbidity (light scattering) as microtubules form.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive controls for polymerization inhibition)
-
96-well microplate, clear bottom
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm or 350 nm in kinetic mode.
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/ml. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a 1 M stock of GTP in water, aliquot, and store at -80°C.
-
Prepare the final Tubulin Polymerization Buffer: General Tubulin Buffer containing 10% (v/v) glycerol.
-
Prepare working solutions of this compound and control compounds by diluting the stock solutions in Tubulin Polymerization Buffer to 10x the final desired concentration.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final reaction volume:
-
80 µL of Tubulin Polymerization Buffer
-
10 µL of 10x this compound or control compound solution
-
10 µL of cold tubulin solution (final concentration 3 mg/ml)
-
Add 1 µL of 100 mM GTP (final concentration 1 mM) to each reaction just before transferring to the plate.
-
-
Mix gently by pipetting.
-
Transfer 100 µL of each reaction mixture to a pre-warmed well of the 96-well plate.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) from the slope of the linear portion of the curve.
-
Determine the extent of polymerization from the plateau phase.
-
Calculate the IC50 value for inhibition of polymerization by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of the microtubule network in cultured cells treated with this compound, revealing effects on microtubule organization, density, and morphology.
Materials:
-
Adherent cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
This compound
-
Microtubule Stabilization Buffer (MTSB): 80 mM PIPES pH 6.8, 1 mM MgCl₂, 5 mM EGTA, and 0.5% (v/v) Triton X-100
-
Fixative solution: e.g., ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (if using PFA fixation)
-
Blocking buffer: 1-3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 568)
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with varying concentrations of this compound (and controls, e.g., DMSO vehicle, paclitaxel, nocodazole) for a predetermined time (e.g., 4, 12, or 24 hours).
-
-
Fixation and Permeabilization:
-
Methanol Fixation (preserves microtubule structure well):
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells by incubating with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash three times with PBS at room temperature.
-
-
PFA Fixation:
-
Gently wash the cells once with pre-warmed PBS.
-
Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer as per manufacturer's recommendation) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Visualize the microtubule network using a fluorescence microscope with appropriate filters. Capture images for analysis.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. It is used to determine the cytotoxic effects of this compound.
Materials:
-
Adherent or suspension cell line
-
96-well cell culture plate
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (and controls).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the signaling pathways affected by catharanthine.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Simplified mTOR signaling pathway and the inhibitory effect of this compound.
Caption: Catharanthine-induced autophagy signaling pathway.
References
- 1. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Plus-End Conformations and Dynamics in the Periphery of Interphase Mouse Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Catharanthine Sulfate: A Tool for Investigating Calcium Channel Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, and its salt form, Catharanthine Sulfate, have emerged as valuable pharmacological tools for the study of voltage-operated calcium channels (VOCCs). Specifically, catharanthine has been demonstrated to be a potent inhibitor of L-type calcium channels, playing a crucial role in cardiovascular function.[1][2] Its activity on other calcium channel subtypes, such as T-type channels, is also an area of active investigation, with other alkaloids from C. roseus showing inhibitory effects.[3]
The primary mechanism of action of catharanthine involves the blockade of L-type VOCCs in vascular smooth muscle cells (VSMCs) and cardiomyocytes.[1][2] This inhibition leads to a reduction in intracellular free calcium levels, resulting in vasodilation and a decrease in cardiac contractility and heart rate. These properties make this compound a useful agent for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of L-type calcium channels in the cardiovascular system. Its effects are dose-dependent and can be observed in various experimental models, from isolated cells to whole organisms.
Quantitative Data
The inhibitory effects of catharanthine on L-type voltage-operated calcium channels (VOCCs) have been quantified in several studies. The following table summarizes the key IC50 values for catharanthine's activity in different cell types and tissues.
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 for VOCC Inhibition | Vascular Smooth Muscle Cells (VSMCs) | 8 µM | |
| IC50 for VOCC Inhibition | Cardiomyocytes | 220 µM | |
| IC50 for Reduction of Intracellular Free Ca2+ | Phenylephrine-constricted Mesenteric Arteries | 16 µM | |
| IC50 for Increase in Inner Vessel Wall Diameter | Phenylephrine-constricted Mesenteric Arteries | 10 µM | |
| IC50 for Tonic Response to Phenylephrine | Aortic Rings | 28 µM | |
| IC50 for Tonic Response to KCl | Aortic Rings | 34 µM | |
| IC50 for Tonic Response to Phenylephrine | Third-order Mesenteric Arteries | 3 µM | |
| IC50 for Tonic Response to KCl | Third-order Mesenteric Arteries | 6 µM |
Signaling Pathway
The mechanism of action of this compound primarily involves the direct blockade of L-type voltage-gated calcium channels. This leads to a cascade of intracellular events resulting in physiological changes in vascular smooth muscle and cardiac muscle.
Caption: Signaling pathway of this compound's inhibitory action.
Experimental Protocols
In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol is designed to assess the vasodilatory effects of this compound on isolated arterial rings pre-constricted with a vasoconstrictor like phenylephrine (PE) or potassium chloride (KCl).
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate thoracic aorta or mesenteric arteries from a suitable animal model (e.g., rat) and cut into 2-3 mm rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the vessel).
-
Induce a stable contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction reaches a plateau, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 10-15 minutes).
-
Record the changes in isometric tension after each addition.
-
Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.
-
Construct a concentration-response curve and determine the IC50 value.
Caption: Workflow for in vitro vasodilation assay.
Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement
This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on L-type Ca2+ currents in isolated vascular smooth muscle cells (VSMCs) or cardiomyocytes.
Materials:
-
This compound
-
Isolated VSMCs or cardiomyocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
External solution (in mM, example for VSMCs): 120 NaCl, 5.4 CsCl, 1 MgCl2, 10 BaCl2 (as charge carrier), 10 HEPES, 10 glucose (pH 7.4 with CsOH)
-
Internal (pipette) solution (in mM, example for VSMCs): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
-
Data acquisition and analysis software
Procedure:
-
Prepare isolated single VSMCs or cardiomyocytes using enzymatic digestion.
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline Ca2+ currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the Ca2+ currents in the presence of the drug.
-
Wash out the drug with the external solution to observe reversibility.
-
Analyze the peak current amplitude to determine the percentage of inhibition and calculate the IC50.
Caption: Workflow for patch-clamp electrophysiology.
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.
Materials:
-
This compound
-
Isolated VSMCs or arterial segments
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscopy system with a ratiometric imaging setup (for Fura-2) or a standard fluorescence setup (for Fluo-4)
-
Vasoconstrictor (e.g., Phenylephrine)
Procedure:
-
Load the isolated cells or arterial segments with the fluorescent Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells/tissue three times with HBSS to remove excess dye.
-
Allow for de-esterification of the dye for at least 20 minutes.
-
Mount the coverslip with the loaded cells/tissue in a perfusion chamber on the microscope stage.
-
Record baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 490 nm and emission around 520 nm.
-
Stimulate an increase in [Ca2+]i using a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Once a stable elevated [Ca2+]i is achieved, perfuse with a solution containing this compound.
-
Continuously record the fluorescence to monitor the effect of this compound on [Ca2+]i.
-
Calculate the change in [Ca2+]i. For Fura-2, this is typically represented as the ratio of fluorescence intensities (F340/F380). For Fluo-4, it is the change in fluorescence intensity (ΔF/F0).
Caption: Workflow for intracellular calcium imaging.
References
- 1. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
Application of Catharanthine Sulfate in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine, a prominent monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, has long been recognized as a crucial precursor in the synthesis of the potent anticancer drugs vinblastine and vincristine. While its role in oncology is well-established, emerging research is progressively unveiling the therapeutic potential of Catharanthine and its salt form, Catharanthine Sulfate, within the realm of neurobiology. This compound is gaining attention for its multifaceted pharmacological activities, including neuroprotective, anti-inflammatory, and neuromodulatory effects, positioning it as a promising candidate for investigating and potentially treating a range of neurological disorders.
This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research. It is designed to guide researchers in exploring its mechanisms of action and evaluating its therapeutic efficacy in various in vitro and in vivo models of neurological disease.
Neuropharmacological Profile of this compound
This compound exhibits a range of biological activities relevant to neurobiology, primarily centered around its interaction with key neurotransmitter systems and its influence on neuronal survival pathways.
Modulation of Dopaminergic and Cholinergic Systems
Catharanthine has been shown to modulate dopamine transmission in the mesolimbic system, a critical pathway in reward and addiction. It acts by inhibiting evoked dopamine release while simultaneously slowing its reuptake through partial inhibition of the dopamine transporter (DAT)[1]. This dual action suggests a potential therapeutic role in substance use disorders. Furthermore, Catharanthine functions as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly showing inhibitory effects on α4β2 and α6 nAChR subtypes[1][2]. This interaction may contribute to its anti-addictive properties.
Neuroprotective and Anti-inflammatory Properties
Alkaloids from Catharanthus roseus, including Catharanthine, have demonstrated neuroprotective potential in preclinical models of Parkinson's disease, suggesting antioxidant, anti-inflammatory, and anti-apoptotic mechanisms[3]. The anti-neuroinflammatory effects may be partly attributed to the inhibition of cyclooxygenase-II (COX-2)[4]. Studies on the related compound cepharanthine have shown that it can inhibit lipopolysaccharide (LPS)-induced microglial activation, reducing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Blood-Brain Barrier Permeability
The therapeutic efficacy of any neuroactive compound is contingent on its ability to cross the blood-brain barrier (BBB). Studies on related alkaloids suggest that Catharanthine can penetrate the BBB, allowing it to exert its effects within the central nervous system.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of Catharanthine and its derivatives.
| Parameter | Receptor/Transporter | Cell Type/System | Value | Reference |
| IC₅₀ | Muscle-type nAChRs | TE671-hα1β1γδ cells | 17-25 µM |
Note: Data for this compound's direct effects on neuronal nAChR subtypes and DAT are still emerging. The provided IC₅₀ is for catharanthine alkaloids on muscle-type nAChRs.
Signaling Pathways
This compound is hypothesized to exert its neurobiological effects through the modulation of several key signaling pathways.
Dopamine and Nicotinic Acetylcholine Receptor Signaling
Catharanthine's interaction with DAT and nAChRs directly impacts dopamine signaling. By inhibiting dopamine reuptake, it increases extracellular dopamine levels. Its antagonism of nAChRs can modulate neurotransmitter release and neuronal excitability.
Pro-Survival and Anti-Apoptotic Signaling
The neuroprotective effects of this compound are likely mediated by the activation of pro-survival pathways such as the PI3K/Akt pathway and the inhibition of pro-apoptotic signaling. Activation of Akt can lead to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of apoptosis and inflammation. This can, in turn, influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, favoring cell survival.
Experimental Protocols
The following protocols provide a framework for investigating the neurobiological effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol describes how to assess the effect of this compound on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS)
-
Retinoic acid (optional, for inducing a more differentiated phenotype)
-
This compound
-
Poly-D-lysine coated plates
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells on poly-D-lysine coated 24- or 48-well plates at a density that allows for individual cell morphology analysis after differentiation.
-
Differentiation: After 24 hours, replace the growth medium with low-serum differentiation medium. For a more robust neuronal phenotype, 10 µM retinoic acid can be included in the differentiation medium for 3-5 days.
-
Treatment: Prepare a dose-response range of this compound in the differentiation medium. Replace the medium with the this compound solutions or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify the percentage of neurite-bearing cells, the average neurite length per cell, and the number of neurites per cell.
Neuronal Survival Assay
This protocol assesses the neuroprotective effect of this compound against an oxidative stress-induced cell death model in differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells (as described in 4.1)
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
Plate reader
Procedure:
-
Cell Culture: Differentiate SH-SY5Y cells in 96-well plates as described previously.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Cell Death: Add H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) to the wells (co-treatment with this compound) and incubate for another 24 hours. Include control wells with vehicle, this compound alone, and toxin alone.
-
Cell Viability Assessment:
-
Perform an MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of the PI3K/Akt/GSK-3β pathway and the expression of Bcl-2 family proteins in response to this compound treatment.
Materials:
-
Differentiated neuronal cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-Bcl-2, anti-Bax, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat differentiated neuronal cells with this compound for the desired time points or at various concentrations.
-
Protein Extraction: Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Perform densitometric analysis of the bands and normalize to the loading control (β-actin). Calculate the ratios of phosphorylated to total proteins and the Bcl-2/Bax ratio.
Conclusion
This compound is emerging as a valuable pharmacological tool for neurobiology research. Its ability to modulate key neurotransmitter systems and potentially activate neuroprotective signaling pathways makes it a compound of interest for studying and developing therapies for a variety of neurological and psychiatric conditions. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound on neuronal function and survival. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into potential clinical applications.
References
- 1. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Cepharanthine, a bisbenzylisoquinoline alkaloid, inhibits lipopolysaccharide-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Notes and Protocols for Catharanthine in Combination Cancer Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct studies on Catharanthine Sulfate in combination cancer therapy are limited in publicly available scientific literature. The following information is based on preclinical research investigating the synergistic anticancer effects of an extract containing Catharanthine among other alkaloids. Catharanthine is a well-known precursor to the vinca alkaloids vinblastine and vincristine, which are extensively used in combination chemotherapy.
Introduction
Catharanthine is a monoterpenoid indole alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. While it is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine, research into its own therapeutic efficacy, particularly in combination therapies, is an emerging area.[1][2][3] Preclinical evidence suggests that Catharanthine, as part of a multi-compound extract, may contribute to synergistic cytotoxic effects against cancer cells.[4][5] These application notes provide a summary of the available data and a generalized protocol for investigating such synergistic interactions.
Quantitative Data Summary
A study by Almagro et al. investigated the cytotoxic activity of an indole alkaloid-enriched bioactive extract from Catharanthus roseus cell cultures. This extract was found to contain four main alkaloids: catharanthine, ajmalicine, tabersonine, and lochnericine. The study concluded that the potent antitumor activity of the extract is a result of the synergistic action of these four compounds.
Table 1: Cytotoxicity of Indole Alkaloid-Enriched Extract Containing Catharanthine
| Cancer Cell Line | Cell Type | IC50 (ng/mL) of Extract |
| JURKAT E.6 | Human lymphocytic leukemia | 211 |
| THP-1 | Human monocytic leukemia | 210 |
Data extracted from Almagro et al. The study suggests the powerful antitumor activity is due to the synergistic action of the four identified alkaloids, not the effect of a single compound.
Experimental Protocols
The following is a generalized protocol based on the methodology for evaluating the cytotoxic and synergistic effects of a Catharanthine-containing compound mixture on cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assay for Synergistic Effects
1. Cell Culture:
-
Culture human cancer cell lines (e.g., JURKAT E.6, THP-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Test Compounds:
-
Prepare a stock solution of the Catharanthine-containing extract in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of individual alkaloids (Catharanthine, Ajmalicine, Tabersonine, Lochnericine) for single-agent and combination testing.
-
Serially dilute the stock solutions to obtain a range of working concentrations.
3. Cell Viability Assay (XTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of:
-
The complete alkaloid-enriched extract.
-
Individual alkaloids alone.
-
Combinations of the individual alkaloids in relevant ratios.
-
-
Include untreated cells as a negative control and a solvent-treated group as a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 4 hours to allow for the formation of formazan.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (the concentration that inhibits cell growth by 50%) for the extract and individual compounds using a dose-response curve.
-
To evaluate synergy, use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the conceptual mechanism of action and the experimental workflow for studying the synergistic effects of the Catharanthine-containing extract.
Caption: Conceptual diagram of the synergistic action of a Catharanthine-containing alkaloid extract leading to cancer cell cytotoxicity.
Caption: Experimental workflow for assessing the in vitro synergistic cytotoxicity of a Catharanthine-containing extract.
Mechanism of Action
While the precise synergistic mechanism of the four-alkaloid combination is not fully elucidated, the primary mode of action for many vinca alkaloids and their precursors involves interaction with tubulin and disruption of microtubule dynamics. This interference with the cellular cytoskeleton can lead to cell cycle arrest, particularly in the M phase, and subsequently induce apoptosis. The synergistic effect observed suggests that the combination of Catharanthine, Ajmalicine, Tabersonine, and Lochnericine may target multiple points in cellular proliferation or survival pathways, or that one compound may enhance the uptake or activity of another.
Future Directions
Further research is warranted to isolate the specific synergistic interactions between Catharanthine and other compounds. Future studies could involve:
-
Pairwise combination studies of the four alkaloids to identify the key synergistic partners.
-
In vivo studies using animal models to validate the in vitro cytotoxic effects.
-
Mechanistic studies to elucidate the specific signaling pathways modulated by the combination, such as apoptosis and cell cycle regulation pathways.
-
Investigation into the potential of Catharanthine to sensitize cancer cells to conventional chemotherapeutic agents.
References
- 1. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and cytotoxic action of indole alkaloids produced from elicited cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Development of Catharanthine Sulfate Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), is a compound of significant interest in medicinal chemistry.[1] While catharanthine itself exhibits weak cytotoxic and anti-mitotic activity, it serves as a crucial biosynthetic precursor to the potent dimeric Vinca alkaloids, vinblastine and vincristine, which are widely used in cancer chemotherapy.[2][3] The sulfate salt of catharanthine is often used in research and development due to its stability and solubility.
The primary strategy for enhancing the bioactivity of catharanthine involves its derivatization and coupling with vindoline, another monomeric alkaloid from C. roseus, to create novel dimeric compounds with potent anticancer properties.[3] These dimeric alkaloids exert their effect by disrupting microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[4] This document provides an overview of the development of catharanthine derivatives, focusing on their enhanced bioactivity as anticancer agents, and includes detailed protocols for their synthesis and evaluation. While research into the neuroprotective effects of Catharanthus roseus extracts is ongoing, the primary focus for derivatization has been on enhancing anticancer cytotoxicity.
Data Presentation: Bioactivity of Catharanthine and its Dimeric Derivatives
The following table summarizes the comparative bioactivity of catharanthine and its well-known dimeric derivatives, illustrating the significant enhancement in cytotoxicity achieved through dimerization.
| Compound | Target | Bioactivity Metric | Value | Cell Line(s) | Reference(s) |
| Catharanthine | Tubulin Polymerization | Inhibition | Weak | - | |
| Catharanthine | Cytotoxicity | IC50 | >100 µM | Various cancer cell lines | |
| Vinblastine | Tubulin Polymerization | IC50 | ~1.8 µM | - | |
| Vinblastine | Cytotoxicity | IC50 | 0.05 - 0.47 µM | Various cancer cell lines | |
| Vincristine | Tubulin Polymerization | Inhibition | High | - | |
| Vincristine | Cytotoxicity | IC50 | Sub-micromolar range | Various cancer cell lines | |
| Vinorelbine | Tubulin Polymerization | Inhibition | High | - | |
| Vinorelbine | Cytotoxicity | IC50 | Sub-micromolar range | Various cancer cell lines |
Signaling Pathways and Experimental Workflows
Microtubule Disruption and Apoptosis Induction by Dimeric Vinca Alkaloids
The primary mechanism of action for the dimeric derivatives of catharanthine is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. This disruption leads to arrest of the cell cycle in the M-phase and subsequently induces apoptosis.
Experimental Workflow for Synthesis and Evaluation of Catharanthine Derivatives
The development of novel catharanthine derivatives typically follows a structured workflow, from chemical synthesis to biological evaluation.
Experimental Protocols
Synthesis of Fluorinated Catharanthine Analogues
This protocol is adapted from methodologies aimed at creating precursors for novel dimeric Vinca alkaloids.
Materials:
-
Catharanthine
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Fluorinating agent (e.g., Selectfluor™)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Dissolve catharanthine in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the fluorinating agent to the reaction mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the fluorinated catharanthine analogue.
-
Characterize the final product using spectroscopic methods (NMR, Mass Spectrometry).
Biomimetic Coupling of Catharanthine Derivatives with Vindoline
This protocol describes a general method for the synthesis of dimeric Vinca alkaloid analogues.
Materials:
-
Catharanthine derivative
-
Vindoline
-
Coupling agent (e.g., Ferric chloride (FeCl3))
-
Reducing agent (e.g., Sodium borohydride (NaBH4))
-
Aqueous acidic solution (e.g., 0.1 M HCl)
-
Organic co-solvent (e.g., Trifluoroethanol)
-
Standard laboratory glassware
-
HPLC for purification and analysis
Procedure:
-
Dissolve the catharanthine derivative and vindoline in a mixture of aqueous acidic solution and an organic co-solvent.
-
Add the coupling agent (e.g., FeCl3) to the reaction mixture and stir at room temperature.
-
Monitor the formation of the anhydrovinblastine analogue by TLC or HPLC.
-
Once the coupling reaction is complete, add the reducing agent (e.g., NaBH4) to the mixture to reduce the intermediate iminium ion.
-
Quench the reaction and neutralize the solution.
-
Extract the dimeric product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the crude product by preparative HPLC to isolate the desired dimeric alkaloid.
-
Confirm the structure of the final compound using NMR and Mass Spectrometry.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (Catharanthine derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Vinblastine)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplate
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions.
-
On ice, add polymerization buffer, GTP solution, and the test compound or controls to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin solution to each well and mix gently.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization for each concentration of the test compound and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (Catharanthine derivative)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, positive control, and vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative expression of the target proteins.
References
- 1. scispace.com [scispace.com]
- 2. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Catharanthine Sulfate Yield in Catharanthus roseus Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the yield of Catharanthine Sulfate from Catharanthus roseus plant cell cultures.
Troubleshooting Guide
Issue 1: Low or No Detectable Catharanthine Yield
Q: My C. roseus cell culture is growing well, but the catharanthine yield is negligible. What are the initial troubleshooting steps?
A: High biomass does not always correlate with high secondary metabolite production. A systematic approach to troubleshooting involves assessing your culture conditions, the potential for feedback inhibition, and limitations within the metabolic pathway. Below is a general workflow to diagnose the problem.
Troubleshooting Workflow for Low Catharanthine Yield
Caption: A stepwise workflow for troubleshooting low catharanthine yield.
Q: What specific culture parameters should I re-evaluate?
A: Several factors in your culture medium and environment can significantly impact catharanthine production.[1][2]
-
Medium Composition: The choice of basal medium (e.g., MS, B5) and the concentration of phytohormones like 2,4-D and kinetin are critical for both cell growth and alkaloid production.[3][4][5] For instance, replacing 2,4-D with NAA or IAA can sometimes trigger the synthesis of catharanthine.
-
pH: The pH of the culture medium influences nutrient uptake and enzyme activity. An optimal pH is often around 5.5.
-
Temperature: The ideal temperature for C. roseus cell cultures is typically around 25°C. Deviations can inhibit cell division and reduce biomass.
-
Light: Light can be a crucial factor. While some studies show positive effects of light on related alkaloids, its impact on catharanthine can vary. Some experiments are conducted under a 16h light/8h dark photoperiod, while others are in complete darkness.
-
Carbon Source: The concentration of sucrose in the medium can be a limiting factor for TIA biosynthesis.
Issue 2: Elicitation Strategy is Ineffective
Q: I've applied an elicitor, but the catharanthine yield has not increased significantly. What could be the problem?
A: The effectiveness of an elicitation strategy depends on the type of elicitor, its concentration, and the timing of its application.
-
Elicitor Choice: Different elicitors trigger different defense responses and, consequently, varying levels of alkaloid accumulation. Commonly used elicitors for catharanthine production include methyl jasmonate (MeJA), yeast extract, and fungal extracts.
-
Concentration: The concentration of the elicitor is critical. For example, with methyl jasmonate, a concentration of 250 µM has been shown to be highly effective, while higher concentrations (e.g., 1000 µM) can actually inhibit TIA production. For yeast extract, concentrations between 0.5 g/L and 2.0 g/L have been tested, with 1.5 g/L showing significant enhancement in some cases.
-
Timing of Application: Elicitors are often most effective when applied at a specific phase of the cell culture cycle, typically during the mid-exponential growth phase. The optimal time for adding the elicitor can be on day 7 after subculture, with an exposure time of 3 days.
-
Combined Elicitors: A synergistic effect on alkaloid accumulation can be observed when using a combination of elicitors. For example, the combination of malate and sodium alginate has resulted in a high catharanthine yield.
Elicitation and Signaling Pathway
Caption: Generalized signaling pathway upon elicitor application.
Issue 3: Precursor Feeding Does Not Enhance Yield
Q: I have supplemented the culture medium with precursors, but the catharanthine yield remains low. Why might this be?
A: Precursor feeding is a direct strategy to increase the building blocks for catharanthine synthesis, but its success depends on several factors.
-
Choice and Combination of Precursors: The primary precursors for catharanthine are tryptamine (derived from tryptophan) and secologanin (derived from the terpenoid pathway). Feeding tryptophan or tryptamine alone may not have a significant effect on TIA accumulation. However, feeding loganin or secologanin, especially in combination with tryptophan or tryptamine, can lead to a substantial increase in alkaloid accumulation.
-
Timing of Feeding: The optimal time for adding precursors is often at the time of inoculation of the cells into the production medium.
-
Uptake and Transport: The cell line's ability to take up the fed precursors can be a limiting factor. Elicitation can sometimes block the uptake of precursors like loganin.
-
Enzyme Activity: Even with an abundance of precursors, the activity of key enzymes in the biosynthetic pathway, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR), can be a bottleneck.
Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway
Caption: Simplified overview of the Catharanthine biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for catharanthine in C. roseus cell cultures? A1: Catharanthine yield can vary significantly depending on the cell line and culture conditions. Unoptimized cultures often have very low yields. However, with strategies like elicitation and precursor feeding, yields can be substantially increased. For instance, yields have been reported to reach up to 26 mg/L with combined elicitors like malate and sodium alginate. In some cases, with a combination of elicitors and UV light exposure, catharanthine production has been reported to be as high as 196 mg/L.
Q2: Which analytical method is best for quantifying this compound? A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used and reliable method for the simultaneous quantification of catharanthine and other related alkaloids. A reversed-phase C18 column is often employed with UV detection. For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Can I use hairy root cultures instead of cell suspension cultures? A3: Yes, hairy root cultures are a viable alternative. They are genetically stable and can produce a broad spectrum of TIAs. Elicitation with methyl jasmonate has been shown to significantly increase catharanthine production in hairy root cultures.
Q4: How do I prepare a yeast extract elicitor? A4: A yeast extract elicitor can be prepared by dissolving commercially available yeast extract powder in distilled water to the desired concentration (e.g., 0.5 g/L to 2.0 g/L). The solution is then typically autoclaved for sterilization before being added to the cell culture.
Q5: What is the role of vanadyl sulfate in increasing catharanthine yield? A5: The addition of vanadyl sulfate to C. roseus cell suspension cultures has been shown to stimulate an increased intracellular accumulation of catharanthine. The response can depend on the cell line, the concentration of vanadyl sulfate, and the stage of the growth phase at which it is added.
Data on Catharanthine Yield Enhancement
Table 1: Effect of Elicitation on Catharanthine Yield
| Elicitor(s) | Concentration | Catharanthine Yield | Fold Increase (Approx.) | Reference |
| Methyl Jasmonate & β-Cyclodextrin | 150 µM MeJA, 10 mM β-CD | 1.76 mg/L | 6.5x | |
| Malate & Sodium Alginate | Not specified | 26 mg/L | - | |
| Tetramethylammonium Bromide & A. niger homogenate | Not specified | 17 mg/L | - | |
| Chitooligosaccharides | 0.1 µg/mL (3 kDa) | - | 2.4x | |
| UV-B Irradiation | 5 minutes | 0.12 mg/g DW | 3x | |
| Fusarium oxysporum extract | 0.15% | - | - |
Table 2: Effect of Precursor Feeding on Terpenoid Indole Alkaloid (TIA) Yield
| Precursor(s) Fed | Cell Line | TIA Yield | Fold Increase (Approx.) | Reference |
| Loganin/Secologanin + Tryptophan/Tryptamine | Tryptophan decarboxylase over-expressing | ~1200 µmol/L | 120x | |
| Loganin | Strictosidine synthase over-expressing | - | - | |
| Tryptophan | Aggregate cells | 1650.48 µg/g (in cells) | 2.7x |
Experimental Protocols
Protocol 1: Elicitation with Methyl Jasmonate (MeJA)
-
Prepare MeJA Stock Solution: Prepare a stock solution of MeJA in ethanol or DMSO.
-
Cell Culture Growth: Initiate and maintain your C. roseus cell suspension culture in your chosen production medium. Monitor cell growth by measuring fresh or dry weight over time.
-
Timing of Elicitation: Based on the growth curve, determine the mid-exponential growth phase (e.g., day 7).
-
Elicitor Addition: Add the MeJA stock solution to the cell culture to achieve the desired final concentration (e.g., 100-250 µM). An equivalent amount of the solvent should be added to control cultures.
-
Incubation: Continue to incubate the elicited cultures for a specific period (e.g., 3 days).
-
Harvesting: Harvest the cells by filtration. Separate the cells from the medium.
-
Extraction and Analysis: Lyophilize the cells and extract the alkaloids using a suitable solvent like methanol. Analyze the catharanthine content using HPLC.
Protocol 2: Precursor Feeding with Loganin and Tryptophan
-
Prepare Precursor Stock Solutions: Prepare sterile stock solutions of loganin and tryptophan in distilled water.
-
Timing of Feeding: Add the precursor stock solutions to the production medium at the time of cell inoculation.
-
Concentrations: The final concentrations to be tested can vary. For example, loganin can be tested up to 0.8 mM.
-
Culture Maintenance: Culture the cells under standard conditions for the desired duration.
-
Harvesting and Analysis: Harvest the cells and medium separately. Extract the alkaloids from both and quantify catharanthine using HPLC.
Protocol 3: Quantification of Catharanthine by HPLC
-
Sample Preparation: Extract alkaloids from lyophilized cell mass or the culture medium using methanol. The extract may need to be filtered before injection.
-
HPLC System: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 0.1M) with glacial acetic acid, run isocratically.
-
Detection: Use a UV detector set at a wavelength of 280 nm for catharanthine.
-
Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the samples based on the peak area from the chromatogram and the standard curve.
References
- 1. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of callus induction and cell suspension cultures of Catharanthus roseus [journals.iau.ir]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. rjpbcs.com [rjpbcs.com]
Stability of Catharanthine Sulfate in different buffer solutions and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of catharanthine sulfate in various buffer solutions and pH conditions. The information is designed to assist users in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound in aqueous solutions?
A1: The primary factors affecting the stability of this compound and related vinca alkaloids in aqueous solutions are pH, temperature, and exposure to light.[1] Extreme pH values and elevated temperatures can accelerate degradation, while exposure to light may lead to photodegradation.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: While specific long-term stability data for this compound is not extensively documented, information from related vinca alkaloids suggests that a slightly acidic to neutral pH range is preferable. For instance, vinblastine, a derivative of catharanthine, exhibits maximum stability in aqueous solutions at a pH between 2 and 4. Formulations of other vinca alkaloids are often stable in the pH range of 3.0 to 6.0.[1][2] Given its chemical structure, a similar acidic pH range is likely optimal for this compound stability.
Q3: How should stock solutions of this compound be prepared and stored?
A3: It is recommended to prepare stock solutions in a suitable solvent and store them at or below -20°C for long-term stability.[3] For short-term use, refrigerated conditions (2-8°C) are advisable. The choice of solvent can impact solubility; for example, this compound is soluble in water, ethanol, and DMSO.
Q4: Can this compound solutions be stored at room temperature?
A4: For optimal stability, it is generally recommended to avoid long-term storage of this compound solutions at room temperature. While some related vinca alkaloids have shown stability for limited periods at room temperature in specific infusion fluids, degradation is typically accelerated at higher temperatures.[1]
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemistry of related indole alkaloids, potential degradation pathways for this compound include hydrolysis and oxidation. The ester functional group could be susceptible to hydrolysis under strongly acidic or alkaline conditions. The indole ring system can be prone to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis. | Degradation of this compound. | - Verify pH of the solution: Ensure the pH is within the recommended acidic range (e.g., pH 3-6).- Check storage conditions: Confirm that stock solutions and experimental samples have been stored at the appropriate temperature and protected from light.- Use freshly prepared solutions: Whenever possible, use freshly prepared solutions to minimize degradation.- Consider a stability-indicating HPLC method: If not already in use, develop or adapt an HPLC method capable of separating the parent compound from its potential degradation products. |
| Precipitation or cloudiness in the solution. | pH shift: A change in pH can affect the solubility of this compound.Concentration too high: The concentration may exceed the solubility limit in the chosen buffer system. | - Confirm and adjust pH: Measure the pH of the solution and adjust if necessary.- Buffer compatibility: Ensure the chosen buffer is compatible with this compound.- Review concentration: Check the solubility of this compound in the specific buffer and temperature being used. Consider preparing a more dilute solution. |
| Variability in experimental results. | Inconsistent stability of this compound solutions. | - Standardize solution preparation: Use a consistent protocol for preparing and handling this compound solutions, including buffer composition, pH, and storage.- Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing.- Protect from light: Work with solutions in a light-protected environment where possible. |
Stability of this compound in Different Buffer Solutions and pH (Summary Table)
The following table provides a summary of recommended conditions based on available data for catharanthine and related vinca alkaloids. Specific quantitative stability data for this compound is limited, and these recommendations are intended as a guideline for experimental design.
| Buffer System | pH Range | Recommended Storage Temperature | Expected Stability (General Guideline) | Notes |
| Phosphate Buffer | 3.0 - 5.0 | 2-8°C (Short-term)-20°C (Long-term) | Good | A slightly acidic phosphate buffer is a common choice for vinca alkaloid formulations. |
| Acetate Buffer | 3.5 - 5.5 | 2-8°C (Short-term)-20°C (Long-term) | Good | Acetate buffers are suitable for maintaining an acidic pH. |
| Citrate Buffer | 3.0 - 6.0 | 2-8°C (Short-term)-20°C (Long-term) | Good | Citrate buffers offer a wider buffering range in the acidic region. |
| Neutral Buffers (e.g., PBS pH 7.4) | 7.0 - 7.4 | 2-8°C (Short-term)-20°C (Long-term) | Moderate | Stability may be reduced compared to acidic conditions. Use freshly prepared solutions for experiments at neutral pH. |
| Alkaline Buffers (e.g., Carbonate pH > 8) | > 8.0 | Not Recommended | Poor | Alkaline conditions may promote hydrolysis and other degradation pathways. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity water, 0.9% saline, or a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 4.5)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in the chosen solvent to the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term storage.
-
Protocol 2: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer solution.
-
Materials and Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase HPLC column (e.g., µBondapak C18)
-
This compound
-
Buffer solution of interest (e.g., 10 mM Potassium Phosphate, pH 4.5)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubator or water bath
-
-
Procedure:
-
Preparation of Mobile Phase: A common mobile phase for vinca alkaloids is a mixture of an organic solvent and a buffer. For example, 50% Methanol in 10 mM KH2PO4, pH 4.5. Degas the mobile phase before use.
-
Preparation of this compound Solution: Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration and peak purity.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 40°C) in a light-protected container.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point by comparing the peak area to the initial (T=0) peak area.
-
Monitor for the appearance and increase of any new peaks, which may represent degradation products.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Optimizing HPLC Parameters for Catharanthine Sulfate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of catharanthine sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for basic compounds like catharanthine is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Catharanthine is a basic alkaloid. Increasing the pH of the mobile phase can suppress the ionization of residual silanol groups on the column packing, thereby reducing peak tailing. A mobile phase pH of around 6.0 has been used effectively in some methods.[1] However, be mindful of the column's pH tolerance.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can mask the active silanol sites and improve peak symmetry.[2][3]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping or are otherwise treated to minimize silanol interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Problem: Poor Resolution or Co-elution
Q2: I am not getting good separation between this compound and other components in my sample. What adjustments can I make?
A2: Achieving adequate resolution is critical for accurate quantification. Several parameters can be adjusted to improve the separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
-
Adjust pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[4][5] Experiment with different pH values to find the optimal selectivity for your specific separation. For instance, a pH of 3.5 has been used to simultaneously separate catharanthine from other alkaloids like vincristine, vinblastine, and vindoline.
-
Change the Column:
-
Stationary Phase: If using a standard C18 column, consider trying a different stationary phase chemistry, such as C8 or phenyl, which can offer different selectivities.
-
Particle Size and Length: A longer column or a column packed with smaller particles will provide higher efficiency and may improve resolution, though it will also increase backpressure.
-
-
Implement a Gradient Elution: If an isocratic method is insufficient, a gradient elution, where the mobile phase composition is changed over time, can help to resolve complex mixtures.
Problem: Inconsistent Retention Times
Q3: The retention time for my this compound peak is shifting between injections. What could be the cause?
A3: Retention time variability can compromise the reliability of your analysis. The issue often lies with the HPLC system or the mobile phase preparation.
Troubleshooting Steps:
-
Check for Leaks: Inspect the entire HPLC system, from the pump to the detector, for any loose fittings or leaks, which can cause pressure fluctuations and affect retention times.
-
Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. Insufficient equilibration can lead to drifting retention times.
-
Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, leading to inconsistent retention times. Degas the mobile phase thoroughly before and during use.
-
Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention. Ensure the components are measured and mixed correctly. If using an online mixer, ensure it is functioning properly.
-
Maintain Consistent Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for this compound separation?
A4: A good starting point would be a reverse-phase method using a C18 column. A common mobile phase consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer such as phosphate or ammonium acetate. For example, an isocratic method with acetonitrile and a 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v) at a pH of 3.5 has been successfully used.
Q5: What type of column is typically recommended for this compound analysis?
A5: C18 reverse-phase columns are the most commonly used for the separation of catharanthine and other related alkaloids. Columns with a particle size of 5 µm are frequently employed for analytical separations. For complex samples, high-purity silica and end-capped columns are recommended to minimize peak tailing.
Q6: What detection wavelength is suitable for this compound?
A6: this compound can be detected using a UV detector. Wavelengths of 254 nm and 297 nm have been reported for the analysis of catharanthine and related alkaloids.
Q7: Should I use an isocratic or gradient elution method?
A7: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and faster for relatively pure samples where all components are well-resolved.
-
Gradient elution (varying mobile phase composition) is generally better for complex mixtures containing compounds with a wide range of polarities, as it can improve resolution and reduce analysis time.
Data and Protocols
Table 1: Example HPLC Parameters for Catharanthine Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse plus C18 (250 mm × 4.6 mm, 5 µm) | Chromolith Performance RP-18e (100 mm x 4.6 mm) | Microsorb-MV C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate buffer (25 mM) with 0.1% Triethylamine (15:45:40 v/v/v) | Acetonitrile:0.1M Phosphate buffer with 0.5% Glacial Acetic Acid (21:79 v/v) | A: Methanol, B: 5 mM Phosphate buffer, C: Acetonitrile (Gradient) |
| pH | Not specified | 3.5 | 6.0 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 2.0 mL/min |
| Detection | 297 nm | 254 nm | Not Specified |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Temperature | 35°C | Not Specified | Room Temperature |
Experimental Protocols
Protocol 1: Isocratic HPLC Method (Adapted from)
-
Column: Chromolith Performance RP-18e (100 mm x 4.6 mm).
-
Mobile Phase Preparation: Prepare a solution of 0.1M phosphate buffer containing 0.5% glacial acetic acid. Mix this buffer with acetonitrile in a 79:21 (v/v) ratio. Adjust the final pH to 3.5.
-
HPLC System Setup:
-
Set the flow rate to 1.2 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Sample Preparation: Dissolve the this compound standard or sample extract in methanol.
-
Injection: Inject the sample onto the column.
-
Analysis: Record the chromatogram and determine the retention time and peak area of this compound.
Protocol 2: Isocratic HPLC Method with Triethylamine (Adapted from)
-
Column: Zorbax Eclipse plus C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 25 mM ammonium acetate buffer. Add 0.1% triethylamine to the buffer. Mix methanol, acetonitrile, and the prepared buffer in a 15:45:40 (v/v/v) ratio.
-
HPLC System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 35°C.
-
Set the UV detector to a wavelength of 297 nm.
-
-
Sample Preparation: Dissolve the sample in a mixture of methanol and 1% triethylamine.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Monitor the separation and quantify the this compound peak.
Visual Guides
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logical steps for optimizing HPLC resolution.
References
- 1. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Troubleshooting low yield in the semi-synthesis of vinblastine from Catharanthine Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the semi-synthesis of vinblastine from catharanthine sulfate and vindoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the semi-synthesis of vinblastine, focusing on the critical coupling reaction of catharanthine and vindoline.
Q1: My vinblastine yield is significantly lower than expected. What are the most common causes?
A1: Low yields in vinblastine semi-synthesis can stem from several factors. The most critical aspects to investigate are:
-
Sub-optimal Reaction Conditions: The coupling reaction is highly sensitive to pH, temperature, and the concentration of reagents.[1] Deviations from optimized protocols can drastically reduce yields.
-
Purity of Starting Materials: The purity of both this compound and vindoline is paramount. Impurities can interfere with the reaction, leading to the formation of side products.
-
Inefficient Oxidative Coupling: The initial coupling of catharanthine and vindoline, often facilitated by an oxidizing agent, is a crucial step. Incomplete or inefficient oxidation of catharanthine will directly result in low yields of the desired dimeric product.[2][3]
-
Side Reactions: Several side reactions can consume the starting materials and intermediates, thereby reducing the final yield of vinblastine.[1]
-
Degradation of Intermediates: The iminium intermediate formed after the initial coupling is susceptible to degradation if not handled under appropriate conditions.
-
Ineffective Reduction Step: The final reduction of the intermediate to form vinblastine is also critical. An incomplete reduction will leave unreacted intermediates in the mixture.[1]
Q2: How critical is the pH of the reaction mixture?
A2: The pH of the reaction medium is a critical parameter that significantly influences the yield of vinblastine. For instance, in a semi-synthesis procedure involving in situ generation of singlet oxygen for the coupling reaction, the yield of vinblastine was found to be highly pH-dependent, with the maximum yield of 20% achieved at a pH of 8.3. It is essential to monitor and control the pH throughout the reaction as specified in the chosen protocol.
Q3: I'm using an Fe(III)-promoted coupling method. What factors are most important for this specific protocol?
A3: The Fe(III)-promoted coupling of catharanthine and vindoline is a widely used and effective method. Key factors for success include:
-
Equivalents of Ferric Chloride: The amount of ferric chloride (FeCl₃) used is crucial. Typically, around 5 equivalents are used to promote the coupling.
-
Co-solvent: The use of a co-solvent like trifluoroethanol (CF₃CH₂OH) is often necessary to ensure the solubility of the reactants.
-
Reaction Temperature: The reaction is typically carried out at room temperature (around 23°C). However, lower temperatures (-78°C) have been shown to improve the diastereoselectivity of the C16' coupling in Polonovski-type reactions.
-
Substituents on Catharanthine: The presence of an electron-withdrawing substituent at the C16 position of catharanthine is crucial for a successful Fe(III)-promoted coupling reaction.
Q4: My TLC/HPLC analysis shows multiple unexpected spots. What could be the cause?
A4: The presence of multiple unexpected spots in your chromatographic analysis often indicates the formation of side products. This can be due to:
-
Side Reactions: As mentioned, various side reactions can occur, leading to a complex mixture of products.
-
Over-oxidation or Incomplete Reduction: Improper control of the oxidation and reduction steps can lead to the formation of various undesired alkaloids.
-
Impure Starting Materials: Impurities in the catharanthine or vindoline can lead to the formation of impurity-related side products.
-
Degradation: Vinblastine and its intermediates can be sensitive to light, temperature, and pH, leading to degradation products.
To identify the nature of these unexpected spots, it is advisable to use reference standards for known intermediates and side products if available.
Q5: What is the role of the reducing agent, and which one should I use?
A5: The reducing agent is used to reduce the iminium intermediate formed after the coupling of catharanthine and vindoline to yield anhydrovinblastine, which is then further converted to vinblastine. Sodium borohydride (NaBH₄) is a commonly used reducing agent in this synthesis. In some protocols, NaBH₄ also plays a role in the subsequent oxidation of the anhydrovinblastine intermediate to vinblastine in the presence of Fe(III) and air.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the semi-synthesis of vinblastine, highlighting the impact of different reaction conditions on the yield.
Table 1: Influence of pH on Vinblastine Yield
| pH | Vinblastine Yield (based on initial catharanthine) | Reference |
| 4.5 | Low | |
| 6.0 | Moderate | |
| 7.3 | Increased | |
| 8.3 | 20% (Maximum) | |
| 9.5 | Decreased |
Table 2: Yields from Fe(III)-Promoted Coupling Reactions
| Method | Key Reagents | Yield of Coupled Products | Vinblastine Yield | Reference |
| Fe(III)-promoted coupling followed by NaBH₄ reduction | FeCl₃ (5 equiv), NaBH₄, CF₃CH₂OH/aq. HCl | ~90% (anhydrovinblastine) | - | |
| One-pot Fe(III)-promoted coupling and oxidation | FeCl₃, NaBH₄, air, CF₃CH₂OH/aq. HCl | >80% | 40-43% | |
| Triarylaminium radical cation promoted coupling | BAHA (1.1 equiv), aq. HCl/TFE | 85% (anhydrovinblastine) | - |
Experimental Protocols
Below are detailed methodologies for key experiments in the semi-synthesis of vinblastine.
Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Anhydrovinblastine
-
In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (TFE).
-
To this stirring solution, add a solution of ferric chloride (FeCl₃, approximately 5 equivalents) in 0.1 N HCl.
-
Allow the reaction to stir at room temperature (approximately 23°C) for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, add a reducing agent, such as sodium borohydride (NaBH₄), to reduce the intermediate iminium ion to anhydrovinblastine.
-
Work up the reaction mixture by quenching the excess reducing agent, followed by extraction of the product into an organic solvent.
-
Purify the crude anhydrovinblastine using chromatographic techniques.
Protocol 2: One-Pot Synthesis of Vinblastine via Fe(III)-Promoted Coupling and Oxidation
-
Follow steps 1-3 of Protocol 1 for the initial Fe(III)-promoted coupling.
-
After the initial coupling reaction, add the resulting reaction mixture to a solution of an Fe(III) salt and sodium borohydride (NaBH₄) in the presence of air. This step facilitates the oxidation of the C15'–C20' double bond of the anhydrovinblastine intermediate.
-
The NaBH₄ also serves to reduce the intermediate iminium ion.
-
The reaction directly yields a mixture of vinblastine and its C20' isomer, leurosidine.
-
Isolate and purify the vinblastine from the reaction mixture using appropriate chromatographic methods.
Analytical Methods for Reaction Monitoring
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of petroleum ether, chloroform, acetone, and diethylamine (e.g., 23.5:12:2:2.5, v/v/v/v) can be used to separate vinblastine, anhydrovinblastine, and related compounds.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent like ceric ammonium molybdate.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer at a specific pH) is commonly used. For example, a mixture of methanol and phosphate buffer (60:40 v/v) with the pH adjusted to 2.5 with orthophosphoric acid has been reported.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the semi-synthesis of vinblastine.
Caption: Experimental workflow for the semi-synthesis of vinblastine.
Caption: Troubleshooting decision tree for low vinblastine yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catharanthine Sulfate & Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of Catharanthine Sulfate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its optical properties?
Q2: How can this compound interfere with my fluorescence-based assay?
This compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The molecule itself may fluoresce when excited by the light source of the plate reader, leading to a false-positive signal. This intrinsic fluorescence can artificially increase the measured signal, independent of the intended biological interaction.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore. This phenomenon, known as the inner-filter effect, can lead to a decrease in the measured fluorescence signal, potentially resulting in a false-negative interpretation.
Q3: What are the first steps I should take to investigate potential interference?
To determine if this compound is interfering with your assay, you should perform the following control experiments:
-
Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but without the assay's specific fluorophore or biological components. A significant signal indicates autofluorescence.
-
Fluorophore Quenching Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound. A decrease in the fluorophore's signal in the presence of the compound suggests quenching.
Troubleshooting Guide
If you suspect interference from this compound, follow this guide to diagnose and mitigate the issue.
Problem 1: High background fluorescence in wells containing this compound.
This is indicative of autofluorescence .
Troubleshooting Steps:
-
Characterize the Autofluorescence Spectrum:
-
Perform a spectral scan of this compound alone in the assay buffer to determine its excitation and emission maxima.
-
-
Spectral Shift:
-
If the autofluorescence spectrum of this compound overlaps with your assay's fluorophore, consider switching to a fluorophore with red-shifted excitation and emission wavelengths to minimize spectral overlap.
-
-
Correction Factor Calculation:
-
Measure the fluorescence of a serial dilution of this compound at the assay's excitation and emission wavelengths.
-
Create a standard curve of fluorescence intensity versus this compound concentration.
-
Use this curve to subtract the background fluorescence from your experimental wells.
-
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This suggests fluorescence quenching or the inner-filter effect .
Troubleshooting Steps:
-
Measure UV-Vis Absorbance:
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore indicates a potential inner-filter effect.
-
-
Quenching Control Assay:
-
As described in the FAQs, confirm quenching by measuring the fluorescence of the free fluorophore with and without this compound.
-
-
Mitigation Strategies:
-
Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where quenching is minimized.
-
Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Time-Resolved Fluorescence (TRF): If the interference is from short-lived autofluorescence, consider using a TRF assay with a long-lifetime lanthanide-based fluorophore.
-
Quantitative Data Summary
| Parameter | Value | Source |
| UV-Vis Absorption Maxima (λmax) | 246 nm, 291 nm | [1] |
| Known Interfering Alkaloid in C. roseus | Serpentine (strong blue autofluorescence) |
Note: Specific fluorescence excitation and emission maxima for this compound are not well-documented in publicly available literature and should be determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's wavelengths.
Materials:
-
This compound
-
Assay Buffer
-
Black, opaque microplate (e.g., 96-well or 384-well)
-
Fluorescence microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay.
-
Add a fixed volume of each dilution to the wells of the black microplate.
-
Include wells with assay buffer only to serve as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. Plot the background-subtracted fluorescence intensity against the concentration of this compound.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay Fluorophore (at the concentration used in the primary assay)
-
Assay Buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in assay buffer at the working concentration.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Signaling Pathway: Catharanthine and Autophagy
Catharanthine has been shown to induce autophagy, in part, through the inhibition of the mTOR signaling pathway.[2]
Caption: Catharanthine-induced autophagy signaling pathway.
Experimental Workflow: Troubleshooting Fluorescence Interference
This workflow outlines the decision-making process for addressing potential fluorescence interference from a test compound like this compound.
Caption: Workflow for troubleshooting fluorescence assay interference.
References
- 1. Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Catharanthine Sulfate Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Catharanthine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities are other indole alkaloids naturally present in the Catharanthus roseus plant material. These include, but are not limited to, vindoline, vinblastine, and other structurally related alkaloids.[1][2][3] The complexity of this alkaloid mixture necessitates multi-step purification protocols to achieve high purity this compound.[2][4]
Q2: What are the critical parameters to control during the extraction of Catharanthine from Catharanthus roseus?
A2: Successful extraction of Catharanthine relies on the careful control of pH and the choice of solvents. An initial acidic extraction (pH 3-4) is typically used to protonate the alkaloids and bring them into an aqueous phase. Subsequently, basification of the aqueous extract to a pH of 6-7 allows for the extraction of the alkaloids into an organic solvent. Temperature should also be monitored to prevent the degradation of thermolabile alkaloids.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at 4°C for long-term stability. For solutions, it is recommended to use them promptly and avoid long-term storage.
Q4: What are the typical solubility characteristics of this compound?
A4: The solubility of this compound varies depending on the solvent. It is soluble in Dimethyl Sulfoxide (DMSO) at ≥50.1 mg/mL, in ethanol with gentle warming at ≥21.75 mg/mL, and in water at ≥4.96 mg/mL.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly during chromatographic steps.
HPLC Troubleshooting
Problem: My this compound peak is tailing on a reverse-phase C18 column.
This is a common issue, often caused by secondary interactions between the basic nitrogen atoms in the catharanthine molecule and residual silanol groups on the silica-based stationary phase.
| Potential Cause | Solution |
| Secondary Silanol Interactions | Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing their interaction with the protonated catharanthine. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Column Contamination/Degradation | Use a guard column to protect the analytical column from strongly retained impurities. If the column is old, consider replacing it. |
| Inappropriate Mobile Phase | Ensure the mobile phase is well-mixed and of high purity. Small inconsistencies in mobile phase composition can affect peak shape. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume. |
Problem: I am observing poor resolution between Catharanthine and other alkaloids.
Optimizing the separation of structurally similar alkaloids requires careful method development.
| Potential Cause | Solution |
| Suboptimal Mobile Phase Composition | Perform a gradient optimization study, varying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient can often improve the resolution of closely eluting peaks. |
| Incorrect Column Chemistry | Consider using a different stationary phase. A phenyl-hexyl or a column with a different end-capping might offer different selectivity for alkaloids. |
| Temperature Effects | Control the column temperature. Running the separation at a slightly elevated and controlled temperature can improve peak shape and resolution. |
Problem: I am seeing a loss of this compound during purification.
Loss of product can occur at various stages of the purification process.
| Potential Cause | Solution |
| Degradation | Avoid harsh pH conditions and prolonged exposure to light and high temperatures. Indole alkaloids can be susceptible to oxidation and acid/base-catalyzed degradation. |
| Irreversible Adsorption | Strong binding to the stationary phase can lead to sample loss. Ensure the mobile phase has sufficient elution strength. In some cases, a different stationary phase may be necessary. |
| Incomplete Extraction | During liquid-liquid extraction steps, ensure thorough mixing and allow for complete phase separation to maximize recovery. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of Catharanthine
This protocol is a synthesis of commonly used methods for the extraction of alkaloids from Catharanthus roseus.
-
Extraction:
-
Grind dried and powdered Catharanthus roseus plant material.
-
Extract the ground material with an acidic aqueous solution (e.g., water acidified to pH 3-4 with acetic or hydrochloric acid) for several hours.
-
Filter the mixture to separate the aqueous extract from the solid plant material.
-
-
Acid-Base Partitioning:
-
Basify the acidic aqueous extract to a pH of 6-7 using a base such as ammonium hydroxide.
-
Extract the basified aqueous phase multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.
-
-
Preliminary Chromatographic Purification:
-
Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent.
-
Subject the dissolved crude extract to column chromatography using silica gel or alumina.
-
Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the alkaloids based on polarity.
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing catharanthine.
-
Preparative HPLC Protocol for High-Purity this compound
This protocol outlines a general approach for the final purification of this compound using preparative HPLC.
-
Sample Preparation:
-
Dissolve the catharanthine-rich fractions from the initial purification step in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative scale reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage (e.g., 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA), is often effective.
-
Gradient: A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic compounds. An example could be a linear gradient from 20% to 60% acetonitrile over 30 minutes.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be optimized for the best separation.
-
Detection: UV detection at a wavelength of around 254 nm is suitable for monitoring the elution of catharanthine.
-
-
Fraction Collection:
-
Collect fractions corresponding to the catharanthine peak.
-
-
Post-Purification:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
The purified catharanthine can then be converted to its sulfate salt by dissolving it in a suitable solvent and adding a stoichiometric amount of sulfuric acid.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥50.1 mg/mL |
| Ethanol (with gentle warming) | ≥21.75 mg/mL |
| Water | ≥4.96 mg/mL |
Data sourced from APExBIO product information.
Table 2: Typical Purity Levels After Purification Steps
| Purification Step | Typical Purity of Catharanthine |
| Crude Alkaloid Extract | 1-5% |
| Silica Gel Column Chromatography | 40-60% |
| Preparative HPLC | >98% |
Note: These are representative values and actual purities will vary depending on the starting material and specific experimental conditions.
Visualizations
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]
- 4. Analysis of Catharanthus roseus alkaloids by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Stability of Catharanthine Sulfate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Catharanthine Sulfate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in an appropriate organic solvent like DMSO or ethanol.[1] These stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Under these conditions, stock solutions are generally stable for up to one month.[2] For lyophilized powder, storage at -20°C in a desiccated environment can ensure stability for up to 36 months.
Q2: How stable is this compound once diluted in cell culture media?
A2: The stability of this compound in aqueous solutions, including cell culture media, is influenced by factors such as pH, temperature, and light exposure.[3] While specific data for this compound is limited, related vinca alkaloids are known to be susceptible to degradation, particularly under acidic conditions.[4] Given that cell culture incubators maintain a temperature of 37°C, it is best practice to prepare working solutions fresh for each experiment and use them immediately.
Q3: What is the optimal pH for this compound stability in solutions?
A3: For related vinca alkaloids, a slightly acidic to neutral pH range of 3.0 to 6.0 has been shown to be favorable for stability in ready-to-infuse formulations. While most cell culture media are buffered to a physiological pH of around 7.2-7.4, cellular metabolism can create localized acidic microenvironments that may promote degradation.
Q4: Can components of the cell culture medium or serum affect the stability of this compound?
Q5: What are the potential signs of this compound degradation in my experiments?
A5: A lack of an observable effect at expected concentrations, or inconsistent results between experiments, could be an indication of compound degradation. Visually, the appearance of precipitate in the culture medium upon addition of the stock solution could indicate solubility issues, which may be exacerbated by degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable cellular effect | This compound concentration is too low. | Increase the concentration of the compound. Consult literature for effective concentrations of similar alkaloids. |
| The compound has degraded in the cell culture medium. | Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize the incubation time if experimentally feasible. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols). | |
| The chosen cell line is not sensitive to the compound. | Consider using a different cell line or a positive control to ensure the experimental setup is responsive. | |
| High cytotoxicity or low cell viability | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below 0.1% and include a solvent control group in your experiments. | |
| Precipitate forms in the culture medium | Low solubility of this compound in the aqueous medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warming the medium to 37°C before adding the compound may help. Consider using a solubilizing agent, but validate its effect on the cells first. |
| Interaction with media or serum components. | Reduce the serum concentration if possible, or switch to a serum-free medium if the cell line permits. Test for precipitation in the medium without cells to isolate the cause. | |
| Inconsistent results between experiments | Degradation of stock solution due to repeated freeze-thaw cycles. | Prepare and use single-use aliquots of the stock solution stored at -80°C. |
| Variability in experimental conditions. | Ensure consistent incubation times, cell densities, and media formulations between experiments. | |
| Photodegradation. | Protect solutions containing this compound from light, especially during storage and incubation. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol allows for the determination of the stability of this compound under specific experimental conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance
-
pH meter
-
Cell culture incubator (37°C, 5% CO2)
-
Sterile centrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Spike the cell culture medium (with and without serum, as separate conditions) with the this compound stock solution to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile centrifuge tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Analysis by HPLC:
-
At each time point, remove an aliquot and analyze it by HPLC to quantify the remaining this compound.
-
A suitable HPLC method for vinca alkaloids can be adapted. For example:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of degradation.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Lyophilized Powder | - | -20°C (desiccated) | Up to 36 months | |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month | |
| -80°C | Recommended for longer-term storage of aliquots | |||
| Working Solution | Cell Culture Medium | 37°C | Prone to degradation; prepare fresh for each use. | General Recommendation |
Table 2: Factors Influencing Vinca Alkaloid Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations | Source |
| pH | Degradation is often accelerated in acidic conditions. | Maintain a slightly acidic to neutral pH if possible, although cell culture media are typically pH 7.2-7.4. | |
| Temperature | Higher temperatures accelerate degradation. | Prepare working solutions immediately before use and avoid prolonged storage at 37°C. | |
| Light | Can cause photodegradation. | Protect stock and working solutions from light. | |
| Freeze-Thaw Cycles | Can lead to degradation of stock solutions. | Store stock solutions in single-use aliquots. |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathway of this compound.
References
Technical Support Center: Strategies to Enhance Catharanthine Sulfate Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of Catharanthine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: Catharanthine is a prominent terpenoid indole alkaloid derived from the medicinal plant Catharanthus roseus. It serves as a crucial precursor for the synthesis of potent anticancer drugs like vinblastine and vincristine. Catharanthine itself has demonstrated various pharmacological activities, including anticancer and antimicrobial effects. The sulfate salt of catharanthine is often used in research. However, like many natural alkaloids, this compound is understood to have low oral bioavailability, which significantly limits its therapeutic potential when administered orally. A pharmacokinetic study in rats revealed the oral bioavailability of catharanthine to be as low as 4.7%[1][2]. This poor bioavailability is a primary hurdle in its development as an oral therapeutic agent.
Q2: What are the main obstacles to achieving high oral bioavailability for this compound?
A2: Researchers may encounter several challenges that contribute to the low and variable systemic exposure of this compound after oral administration. These include:
-
Poor Aqueous Solubility: Catharanthine, as a complex alkaloid, may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelial barrier may be inherently low.
-
P-glycoprotein (P-gp) Efflux: There is evidence to suggest that catharanthine may be a substrate for the P-glycoprotein efflux pump. This transporter, located in the apical membrane of intestinal enterocytes, actively pumps absorbed drugs back into the GI lumen, thereby reducing net absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers might face during their experiments and offers potential solutions based on established bioavailability enhancement strategies.
Issue 1: Low and Inconsistent Plasma Concentrations of this compound After Oral Dosing
Potential Cause: Poor dissolution in the GI tract and/or low permeability across the intestinal epithelium.
Solutions:
-
Formulation with Nanoparticles: Encapsulating this compound into nanoparticle-based delivery systems can significantly improve its oral absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhance their solubilization in the GI tract, and facilitate their absorption. Studies on other poorly soluble compounds have shown significant improvements in bioavailability with SLN formulations. For instance, cantharidin-loaded SLNs demonstrated a 2.5-fold increase in relative bioavailability in rats[1][3].
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that protect the drug from degradation and provide controlled release. These systems can improve drug stability and absorption[4].
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids. This can enhance the solubility and absorption of lipophilic drugs. A study on cepharanthine, another alkaloid, showed that a SEDDS formulation increased its relative bioavailability by over 200% in rats.
Quantitative Data on Bioavailability Enhancement (Analogous Compounds)
| Formulation Strategy | Model Compound | Animal Model | Improvement in Relative Bioavailability | Reference |
| Solid Lipid Nanoparticles (SLNs) | Cantharidin | Rats | 250.8% | |
| Self-Emulsifying Drug Delivery System (SEDDS) | Cepharanthine | Rats | 203.46% |
Issue 2: Suspected P-glycoprotein (P-gp) Mediated Efflux Limiting Absorption
Potential Cause: this compound may be actively transported out of intestinal cells by P-gp, reducing its net absorption. There is evidence that catharanthine can inhibit P-gp, which is often a characteristic of P-gp substrates.
Solutions:
-
Co-administration with P-gp Inhibitors: To investigate the role of P-gp, this compound can be co-administered with known P-gp inhibitors. A significant increase in plasma concentration in the presence of the inhibitor would suggest that P-gp efflux is a limiting factor.
-
Verapamil: A commonly used P-gp inhibitor in preclinical studies. Co-administration of verapamil has been shown to significantly increase the oral bioavailability of other P-gp substrate drugs, such as irinotecan (4-5 fold increase in apparent bioavailability).
-
-
In Vitro Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters like P-gp, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa (B to A), an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is generally considered indicative of active efflux. Performing the assay in the presence and absence of a P-gp inhibitor like verapamil can further confirm P-gp involvement.
Issue 3: Difficulty in Preparing a Stable and Soluble Formulation for Oral Gavage
Potential Cause: Intrinsic poor solubility of this compound in common aqueous vehicles.
Solutions:
-
Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, which may have some aqueous solubility, it could be entrapped in the aqueous core of the liposome. Liposomes can protect the drug from degradation in the GI tract and enhance its absorption.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. A prodrug of catharanthine could be synthesized to have improved solubility and/or permeability characteristics.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Hypothetical)
This protocol is a generalized procedure based on methods used for other poorly soluble drugs. Optimization for this compound would be required.
-
Preparation of the Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.
-
Hydration: Hydrate the lipid film with a hot aqueous solution containing a surfactant (e.g., Tween 80) by rotating the flask at a temperature above the melting point of the lipid.
-
Homogenization: Subject the resulting dispersion to high-speed homogenization followed by probe sonication to reduce the particle size and form a nano-suspension.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a new formulation compared to a control solution.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Oral Group (Formulation): Administer the this compound formulation (e.g., SLNs, SEDDS) orally via gavage at a predetermined dose.
-
Oral Group (Control): Administer a solution or suspension of this compound in a simple vehicle (e.g., water with 0.5% CMC-Na) orally via gavage at the same dose.
-
Intravenous Group: Administer a sterile solution of this compound intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, T1/2) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute bioavailability (F%) and relative bioavailability.
Protocol 3: Caco-2 Cell Permeability Assay
This is a standard procedure to assess intestinal permeability and efflux.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B): Add this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Inhibition Study: Conduct the transport studies in the presence of a P-gp inhibitor (e.g., verapamil) to assess its effect on permeability.
-
-
Sampling: Collect samples from the receiver chamber at specified time points.
-
Quantification: Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Papp and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Visualizations
References
- 1. Oral bioavailability of cantharidin-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral bioavailability of cantharidin-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Catharanthine Sulfate in Specific Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Catharanthine Sulfate's performance with other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on its effects on cancer cell lines, and provide detailed protocols for key validation experiments.
Mechanism of Action of this compound
Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a precursor in the biosynthesis of the anticancer drugs vinblastine and vincristine.[1][2][3] Like other vinca alkaloids, this compound's primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[1][2] This interference leads to cell cycle arrest and ultimately induces programmed cell death (apoptosis).
Recent studies, particularly in the HepG2 human liver carcinoma cell line , have elucidated a dual mechanism of action for catharanthine, involving both apoptosis and autophagy.
Key Mechanistic Findings in HepG2 Cells:
-
Induction of Apoptosis: Catharanthine treatment leads to a dose-dependent increase in apoptosis, characterized by the externalization of phosphatidylserine and depletion of mitochondrial membrane potential.
-
Induction of Autophagy: Catharanthine activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR). This is evidenced by the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1.
-
Modulation of Signaling Pathways: The induction of autophagy is associated with an increase in sirtuin-1 levels, a known autophagy inducer, and a decrease in Akt expression.
Comparative Performance Data
This section summarizes the quantitative data on the effects of this compound and compares it with other relevant compounds.
Table 1: Cytotoxicity of Catharanthine and Comparators in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Catharanthine | HepG2 | MTT | Not explicitly stated, but determined | |
| Vincristine | HepG2 | MTT | 52.5 µM (24h) | |
| Doxorubicin | HepG2 | Total Protein | 1.1 µM | |
| Cathachunine | HL-60 | WST-1 | Not explicitly stated, but potent | |
| Cathachunine | K562 | WST-1 | Not explicitly stated, but potent | |
| Vinblastine Sulfate | K-562 | MTT | < 4.0 µg/mL | |
| Vinblastine Sulfate | HeLa | MTT | < 4.0 µg/mL |
Note: Direct comparative studies of this compound's IC50 against other vinca alkaloids in the same cell lines are limited in the reviewed literature. Cathachunine, another alkaloid from Catharanthus roseus, is included as a relevant comparison for leukemia cell lines.
Table 2: Effect of Catharanthine on Apoptosis in HepG2 Cells
| Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Citation |
| 120 µM | ~10% | ~5% | ~15% | |
| 135 µM | ~15% | ~8% | ~23% | |
| 150 µM | ~20% | ~12% | ~32% | |
| 165 µM | ~25% | ~18% | ~43% |
Data is estimated from graphical representations in the cited literature.
Table 3: Effect of Catharanthine on Autophagy-Related Gene Expression in HepG2 Cells
| Gene | Treatment | Fold Change vs. Control | Citation |
| LC3 | Catharanthine | Upregulated | |
| Beclin1 | Catharanthine | Upregulated | |
| ULK1 | Catharanthine | Upregulated | |
| Akt | Catharanthine | Decreased | |
| Sirt-1 | Catharanthine | Increased |
Specific fold-change values were not available in the abstracts reviewed.
Table 4: Comparison of Binding Affinity to mTOR (FRB domain)
| Compound | Binding Affinity (KJ/mol⁻¹) | Method | Citation |
| Catharanthine | -7.3 | Molecular Docking | |
| Rapamycin | -10.7 | Molecular Docking |
This data suggests that while Catharanthine interacts with the mTOR pathway, its direct binding affinity to the FRB domain is lower than that of Rapamycin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Quantitative PCR (qPCR) for Gene Expression Analysis
Principle: qPCR is used to measure the quantity of a specific RNA. The amount of amplified product is measured in real-time and is proportional to the initial amount of target RNA. This allows for the quantification of gene expression changes in response to treatment.
Protocol:
-
RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the target genes (LC3, Beclin1, ULK1, Akt, Sirt-1) and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validation.
Caption: Comparative logic of Catharanthine's action.
References
- 1. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of vinblastine and its monomeric precursors vindoline and catharanthine in Catharanthus roseus by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catharanthine Sulfate and Vinblastine on Microtubule Assembly
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Catharanthine Sulfate and Vinblastine on microtubule assembly, supported by experimental data. Both Catharanthine and Vinblastine are vinca alkaloids derived from the Madagascar periwinkle (Catharanthus roseus), but they exhibit markedly different activities concerning tubulin polymerization and microtubule dynamics.
Introduction
Vinblastine is a well-established antineoplastic agent used in chemotherapy.[1][2] Its therapeutic effect is primarily attributed to its interaction with tubulin, the protein subunit of microtubules.[1][2] By disrupting microtubule dynamics, Vinblastine interferes with the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent cell death.[3] Catharanthine, on the other hand, is a chemical precursor in the biosynthesis and semi-synthesis of Vinblastine and other dimeric vinca alkaloids. While structurally related to a moiety of Vinblastine, Catharanthine's intrinsic activity on microtubule assembly is significantly weaker.
Mechanism of Action
Vinblastine exerts its effects by binding to β-tubulin at a specific site, known as the vinca domain, at the interface of two tubulin heterodimers. This binding introduces a "wedge" that interferes with the straight conformation of protofilaments, which is essential for microtubule assembly. At low concentrations, Vinblastine suppresses microtubule dynamics by reducing the rates of growth and shortening and increasing the time microtubules spend in a paused state. At higher concentrations, it leads to the depolymerization of microtubules and the formation of paracrystalline aggregates of tubulin.
This compound interacts with tubulin, but with a much lower affinity compared to Vinblastine. While it can induce the self-association of tubulin into linear polymers, its efficacy is lower than that of Vinblastine. Studies suggest that the catharanthine moiety of Vinblastine contributes to its cytotoxic effect, while the vindoline portion is crucial for binding to tubulin heterodimers. Catharanthine alone is considered to have weak anti-mitotic activity due to its poor binding to tubulin.
Quantitative Comparison of Tubulin Interaction
The following table summarizes key quantitative parameters comparing the effects of this compound and Vinblastine on tubulin and microtubule assembly.
| Parameter | This compound | Vinblastine | Reference |
| Binding Constant (Ka) to Tubulin Dimer | (2.8 +/- 0.4) x 10³ M⁻¹ | ~3-5 x 10⁵ l/mol (high affinity sites) | |
| Inhibition of Tubulin Polymerization (IC50) | Significantly higher than Vinblastine (requires 3 orders of magnitude greater molar ratio) | 32 µM | |
| Stoichiometry of Binding to Tubulin Dimer | 1 molecule per tubulin α-β dimer (polymerization-linked) | 2 high-affinity sites per mole of tubulin | |
| Effect on Microtubule Dynamics | Weak inhibitor | Potent suppressor of dynamic instability at low concentrations (3-64 nM) |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering).
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound and Vinblastine stock solutions
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer.
-
Add the test compound (this compound or Vinblastine) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Transfer the reaction mixtures to a 96-well plate.
-
Incubate the plate at 37°C in the spectrophotometer.
-
Monitor the change in absorbance at 350 nm over time (e.g., every 30 seconds for 60-90 minutes).
-
The rate and extent of tubulin polymerization are determined from the resulting turbidity curves.
Microtubule Cosedimentation Assay
This assay is used to determine the binding of a compound to microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP
-
Taxol (for microtubule stabilization)
-
This compound and Vinblastine
-
Ultracentrifuge
Procedure:
-
Polymerize tubulin into microtubules by incubation with GTP at 37°C. Stabilize the microtubules with Taxol.
-
Incubate the pre-formed, stabilized microtubules with varying concentrations of the test compound (this compound or Vinblastine) at room temperature.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound compound.
-
Carefully separate the supernatant (containing unbound compound and tubulin dimers) from the pellet.
-
Analyze the amount of compound and tubulin in both the supernatant and pellet fractions using methods such as SDS-PAGE and densitometry or HPLC.
-
The amount of compound in the pellet relative to the amount of tubulin allows for the determination of binding affinity and stoichiometry.
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the mechanism of action of Vinblastine on microtubule assembly and the experimental workflow for a tubulin polymerization assay.
Caption: Mechanism of Vinblastine-induced microtubule disruption and apoptosis.
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Conclusion
References
A Comparative Guide to the Cytotoxicity of Catharanthine Sulfate and Vincristine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Catharanthine Sulfate and the well-established chemotherapeutic agent, Vincristine, on various cancer cell lines. The information presented is based on available experimental data and aims to offer an objective overview of their respective potencies and mechanisms of action.
At a Glance: this compound vs. Vincristine
| Feature | This compound | Vincristine |
| Primary Mechanism of Action | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. May also induce autophagy. | Inhibition of microtubule polymerization, leading to mitotic arrest in the G2/M phase and subsequent apoptosis. |
| Potency | Generally considered to have weaker anti-mitotic activity compared to Vincristine.[1] | A potent and widely used chemotherapeutic agent with significant cytotoxicity against a broad range of cancers.[2][3][4] |
| Apoptosis Induction | Induces apoptosis, potentially through the intrinsic pathway.[5] | A well-documented inducer of apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases. |
| Cell Cycle Arrest | Disrupts the cell cycle by interfering with mitotic spindle formation. | Induces a strong mitotic arrest at the G2/M phase of the cell cycle. |
| Clinical Use | Primarily a precursor in the semi-synthesis of vinblastine and vincristine; not used as a standalone chemotherapeutic agent. | A cornerstone of many combination chemotherapy regimens for various leukemias, lymphomas, and solid tumors. |
Quantitative Cytotoxicity Data
A direct, head-to-head comparison of the half-maximal inhibitory concentration (IC50) values for pure this compound and Vincristine across the same cancer cell lines is not extensively available in the current literature. The following tables summarize the available IC50 data for each compound from various studies. It is important to note that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Vincristine IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Reference |
| HeLa (Cervical Cancer) | 50 nM | |
| MCF-7 (Breast Cancer) | 170 nM | |
| MCF-7 (Breast Cancer) | 5 nM | |
| VCR/MCF7 (Vincristine-resistant Breast Cancer) | 10,574 nM | |
| A549 (Lung Cancer) | 40 nM | |
| 1A9 (Ovarian Cancer) | 4 nM | |
| SH-SY5Y (Neuroblastoma) | 1.6 nM | |
| L1210 (Murine Leukemia) | 4.4 nM (continuous exposure) | |
| S49 (Mouse Lymphoma) | 5 nM (continuous exposure) | |
| Neuroblastoma | 33 nM (continuous exposure) | |
| HL-60 (Human Leukemia) | 4.1 nM (continuous exposure) |
Catharanthine and Related Compounds: Cytotoxicity Data
Direct IC50 values for this compound are limited. The available data often pertains to crude extracts or related monomeric alkaloids.
| Compound/Extract | Cancer Cell Line | IC50 Value/Effect | Reference |
| Catharanthine | HepG2 (Liver Cancer) | Determined via MTT assay (specific value not stated in abstract) | |
| Cathachunine (a unique bisindole alkaloid from C. roseus) | Human Leukemia Cells | Potent antitumor effect through induction of apoptosis | |
| Catharanthine | Colorectal Carcinoma (HCT 116) | Noted as having anticancer potential |
Mechanisms of Action and Signaling Pathways
Both this compound and Vincristine exert their cytotoxic effects primarily by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference leads to cell cycle arrest and subsequent programmed cell death (apoptosis).
Vincristine
Vincristine binds to β-tubulin and inhibits its polymerization into microtubules. This disruption of microtubule assembly leads to a dysfunctional mitotic spindle, causing cells to arrest in the metaphase of mitosis (G2/M phase). Prolonged mitotic arrest triggers the apoptotic cascade.
The apoptotic signaling induced by Vincristine involves both the intrinsic and extrinsic pathways. Key events include:
-
Inactivation of anti-apoptotic proteins: Phosphorylation-mediated inactivation of Bcl-2 and Bcl-xL.
-
Activation of pro-apoptotic proteins: Activation of BAX and BAK.
-
Caspase activation: Cleavage and activation of caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (executioner caspase). Activation of caspase-8 (initiator caspase of the extrinsic pathway) has also been observed in some cell lines.
This compound
Similar to Vincristine, Catharanthine disrupts the cell cycle by interfering with mitotic spindle formation. However, its anti-mitotic activity is generally considered to be weaker.
Studies suggest that Catharanthine can induce both apoptosis and autophagy. The apoptotic mechanism appears to involve the intrinsic pathway, characterized by:
-
Mitochondrial involvement: A related alkaloid, cathachunine, induces apoptosis through a mitochondria-mediated intrinsic pathway.
-
Regulation of apoptosis-related genes: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Furthermore, Catharanthine has been shown to activate autophagy signaling pathways, potentially through the inhibition of mTOR. This can lead to a form of programmed cell death known as autophagic necrosis.
Experimental Protocols
The following are generalized protocols for common assays used to determine the cytotoxicity and apoptotic effects of compounds like this compound and Vincristine.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and Vincristine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or Vincristine. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and Vincristine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with the desired concentrations of this compound or Vincristine for the desired time. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Conclusion
Both this compound and Vincristine are cytotoxic to cancer cells through their action as microtubule-disrupting agents, leading to cell cycle arrest and apoptosis. Vincristine is a well-characterized and potent chemotherapeutic agent with a clear mechanism of action involving G2/M arrest and caspase-mediated apoptosis. This compound, while sharing a similar primary target, appears to have weaker anti-mitotic activity and may also induce autophagy as a cell death mechanism.
The lack of direct comparative studies with purified this compound across a range of cancer cell lines makes a definitive quantitative comparison of cytotoxicity challenging. Further research with standardized assays and a panel of cancer cell lines is required to fully elucidate the comparative cytotoxic potential of this compound relative to Vincristine. This would provide valuable information for its potential future applications in oncology research and drug development.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. brieflands.com [brieflands.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemotype Fingerprint: Validating Catharanthine Sulfate as a Biomarker for Catharanthus roseus
A Comparative Guide for Researchers and Drug Development Professionals
Catharanthus roseus, the Madagascar periwinkle, is a cornerstone of natural product-based medicine, renowned as the sole source of the potent anticancer alkaloids, vinblastine and vincristine. The biosynthesis of these valuable compounds is complex and highly variable among different cultivars, or chemotypes, of the plant. This variability presents a significant challenge for the pharmaceutical industry in selecting and cultivating high-yielding plant lines. The identification of reliable biomarkers to rapidly classify these chemotypes is therefore of paramount importance. This guide provides a comprehensive comparison of catharanthine, a key precursor alkaloid, as a biomarker for C. roseus chemotypes, supported by experimental data and detailed methodologies.
Catharanthine Sulfate: A Strong Candidate for Chemotype Differentiation
Catharanthine, a monoterpenoid indole alkaloid (MIA), is a direct precursor to the formation of vinblastine through its coupling with vindoline. Its abundance in various plant tissues and its significant variation across different cultivars make it a strong candidate as a chemical marker. The "sulfate" form typically refers to the salt used as an analytical standard for improved stability and solubility in chromatographic methods.
Comparative Analysis of Alkaloid Content in Catharanthus roseus Chemotypes
Quantitative analysis of alkaloid content across various C. roseus cultivars reveals significant differences in catharanthine accumulation, often correlated with the levels of other key alkaloids. This data underscores the potential of using catharanthine as a biomarker to predict the biosynthetic capacity of a particular chemotype for producing valuable dimeric alkaloids.
| Cultivar/Variety | Catharanthine (mg/g DW) | Vindoline (mg/g DW) | Vinblastine (mg/g DW) | Vincristine (mg/g DW) | Reference |
| Pacifica Peach | 2.903 ± 0.384 | 2.082 ± 0.113 | - | - | [1][2] |
| Cooler Rose Hot | - | - | - | - | [1][2] |
| Pacifica Polka Dot | 3.79 | - | - | - | |
| Cooler Pink | 0.9 | - | - | - | |
| Purple Variety | - | - | 0.732 | - | [3] |
| White Variety | - | - | 0.589 | - | |
| Pink Variety | - | - | 0.492 | - | |
| Pacifica xp Burgundy Halo | 0.012% | 0.024% | 0.0003% | 0.0005% | |
| Pacifica xp Cherry Red Halo | 0.012% | 0.023% | 0.0003% | 0.0005% | |
| CIM-Sushil | - | ~2.0 | - | - |
Note: '-' indicates data not provided in the cited source. DW = Dry Weight. Data presented as mean ± standard deviation where available.
Alternative Biomarkers for C. roseus Chemotype Classification
While catharanthine is a strong candidate, other compounds also exhibit chemotype-specific variations and can be considered as alternative or complementary biomarkers.
-
Vindoline: As the other direct precursor to vinblastine, vindoline content is often analyzed in conjunction with catharanthine. Some high-yielding varieties have been specifically bred for increased vindoline content.
-
Vinblastine and Vincristine: The end-product anticancer alkaloids themselves are the ultimate indicators of a high-value chemotype. However, their concentrations are often very low, making their detection and quantification more challenging for rapid screening purposes.
-
Serpentine: Another indole alkaloid present in C. roseus, its concentration has also been shown to vary significantly among cultivars.
-
Phenolic Compounds and Flavonoids: Beyond alkaloids, non-alkaloidal secondary metabolites such as flavonoids and other phenolic compounds have been identified in C. roseus. While less studied as chemotypic markers, their profiles could provide additional discriminatory power.
Experimental Protocols
Protocol for Quantification of Catharanthine and Other Alkaloids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the extraction and quantification of catharanthine and other major alkaloids from C. roseus leaves.
1. Sample Preparation (Extraction):
- Harvest fresh, healthy leaves from the C. roseus plant.
- Dry the leaves in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
- Grind the dried leaves into a fine powder.
- Accurately weigh a specific amount of the powdered leaf material (e.g., 100 mg).
- Extract the alkaloids using a suitable solvent such as methanol or a methanol-chloroform mixture. This can be done through sonication or overnight maceration.
- Filter the extract to remove solid plant material.
- Evaporate the solvent from the filtrate to obtain a crude alkaloid extract.
- Redissolve the extract in a known volume of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
- Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time). A common mobile phase is a mixture of acetonitrile and a phosphate buffer.
- Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
- Detection: Detection is usually performed at a specific wavelength, often around 220-254 nm for these alkaloids.
- Quantification: Create a calibration curve using certified reference standards of this compound and other target alkaloids (e.g., vindoline, vinblastine sulfate, vincristine sulfate) at known concentrations. The concentration of the alkaloids in the plant extract is then determined by comparing the peak areas from the sample chromatogram to the calibration curve.
Visualizing Key Processes and Relationships
To better understand the underlying biochemistry and the experimental logic, the following diagrams have been generated.
Caption: Simplified biosynthetic pathway of major terpenoid indole alkaloids in Catharanthus roseus.
References
- 1. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Catharanthine Sulfate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of catharanthine, the primary alkaloid precursor to vinblastine and vincristine, in various immunoassay formats. As catharanthine is often handled as a sulfate salt for improved solubility, this guide considers data on catharanthine to be representative for catharanthine sulfate, assuming the salt form does not significantly impact its antigenic properties in these assays.
The development of specific immunoassays for individual Vinca alkaloids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical production. However, due to the structural similarity among these compounds, cross-reactivity is a significant challenge that can lead to inaccurate quantification. This guide summarizes the available experimental data on the cross-reactivity of catharanthine in immunoassays developed for other closely related Vinca alkaloids.
Quantitative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of catharanthine in different enzyme-linked immunosorbent assays (ELISAs) and a radioimmunoassay (RIA). It is important to note that these immunoassays were not developed for the specific detection of catharanthine but for other Vinca alkaloids, and catharanthine was included in the cross-reactivity panels.
| Immunoassay Type | Target Analyte | Antibody Type | Catharanthine Cross-Reactivity (%) | Reference |
| ELISA | Vindoline | Polyclonal (Rabbit) | ~1.5 | [1] |
| RIA | Vindoline | Polyclonal (Rabbit) | Not specified, but noted | [1] |
| ELISA | Vinblastine | Monoclonal (Mouse/Rat) | No significant cross-reactivity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
ELISA for Vindoline with Cross-Reactivity Testing for Catharanthine
This protocol is based on the methodology described for the development of an ELISA for vindoline, which included testing for cross-reactivity with catharanthine.[1]
a) Antigen Conjugation:
-
Vindoline is conjugated to a carrier protein, such as bovine serum albumin (BSA), to render it immunogenic.
b) Antibody Production:
-
Rabbits are immunized with the vindoline-BSA conjugate to generate polyclonal antibodies.
-
The antiserum is collected and purified to isolate the IgG fraction.
c) ELISA Procedure:
-
Microtiter plates are coated with a vindoline-ovalbumin conjugate.
-
After washing, the plates are blocked to prevent non-specific binding.
-
A mixture of the anti-vindoline antiserum and either the vindoline standard or the test compound (e.g., catharanthine) is added to the wells.
-
The plates are incubated, allowing for competitive binding between the free analyte and the coated antigen for the antibody binding sites.
-
After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.
-
The percentage of cross-reactivity is calculated using the concentrations of vindoline and the cross-reactant (catharanthine) that cause 50% inhibition of the maximum signal.
Monoclonal Antibody-Based Immunoassay for Vinblastine
This protocol is based on the development of monoclonal antibodies for bis-indole alkaloids like vinblastine, where catharanthine was tested for cross-reactivity.[2]
a) Immunogen Preparation:
-
Vinblastine is coupled to a carrier protein like bovine serum albumin (BSA) to create an immunogen.
b) Monoclonal Antibody Production:
-
Mice or rats are immunized with the vinblastine-BSA conjugate.
-
Spleen cells from the immunized animals are fused with myeloma cells to produce hybridomas.
-
Hybridoma clones secreting antibodies with high affinity and specificity for vinblastine are selected and cultured.
c) Competitive ELISA for Cross-Reactivity Assessment:
-
The principle is similar to the competitive ELISA described above.
-
Microtiter plates are coated with the vinblastine-carrier protein conjugate.
-
The monoclonal antibody is incubated with either the vinblastine standard or the potential cross-reacting compound (catharanthine).
-
The mixture is then added to the coated plate.
-
The amount of bound monoclonal antibody is detected using an enzyme-linked secondary antibody and a chromogenic substrate.
-
Lack of signal inhibition by catharanthine indicates no significant cross-reactivity.
Visualizing Immunoassay Principles and Workflows
The following diagrams illustrate the fundamental concepts of competitive immunoassays and the experimental workflow for assessing cross-reactivity.
References
A Head-to-Head Comparison of Catharanthine Sulfate and Other Vinca Alkaloids in Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Catharanthine Sulfate and other prominent vinca alkaloids, including Vinblastine, Vincristine, and Vinorelbine. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to Vinca Alkaloids
Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone in cancer chemotherapy.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[2][3] This interference leads to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).[4] While sharing a common target, subtle structural differences among these alkaloids result in varied efficacy and toxicity profiles. Catharanthine, a monomeric indole alkaloid, is a key precursor in the biosynthesis of the dimeric alkaloids Vinblastine and Vincristine. This guide will delve into the anti-cancer properties of this compound itself and compare it with its more complex dimeric relatives.
Comparative Anti-Cancer Activity
The anti-cancer efficacy of vinca alkaloids is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 values for this compound, Vinblastine, Vincristine, and Vinorelbine across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines and incubation times.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| HepG2 | Liver Carcinoma | 24h | Not specified, but dose-dependent reduction in viability shown | |
| HepG2 | Liver Carcinoma | 48h | Not specified, but dose-dependent reduction in viability shown |
Table 2: IC50 Values of Vinblastine in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | Continuous | 4.0 | |
| S49 | Mouse Lymphoma | Continuous | 3.5 | |
| Neuroblastoma | Mouse Neuroblastoma | Continuous | 15 | |
| HeLa | Human Cervical Cancer | Continuous | 2.6 | |
| HL-60 | Human Leukemia | Continuous | 5.3 | |
| L1210 | Mouse Leukemia | 4h | 380 | |
| HL-60 | Human Leukemia | 4h | 900 | |
| HeLa | Human Cervical Cancer | 4h | 62 |
Table 3: IC50 Values of Vincristine in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| L1210 | Mouse Leukemia | Continuous | 4.4 | |
| S49 | Mouse Lymphoma | Continuous | 5 | |
| Neuroblastoma | Mouse Neuroblastoma | Continuous | 33 | |
| HeLa | Human Cervical Cancer | Continuous | 1.4 | |
| HL-60 | Human Leukemia | Continuous | 4.1 | |
| L1210 | Mouse Leukemia | 4h | 100 | |
| HL-60 | Human Leukemia | 4h | 23 | |
| HeLa | Human Cervical Cancer | 4h | 33 |
Table 4: IC50 Values of Vinorelbine in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| P388 (sensitive) | Murine Leukemia | Not Specified | Varies | |
| P388 (resistant) | Murine Leukemia | Not Specified | Varies |
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
Vinca alkaloids trigger apoptosis through a complex network of signaling pathways. While the disruption of microtubule dynamics is the primary event, it initiates a cascade of downstream signals leading to cell death.
General Apoptotic Pathways for Vinca Alkaloids
Vinca alkaloids like Vinblastine and Vincristine are known to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways. The disruption of the microtubule network leads to mitotic arrest, which in turn activates stress-related kinases that trigger the apoptotic cascade.
Catharanthine-Specific Signaling Pathway
Recent studies suggest that Catharanthine, in addition to inducing apoptosis, also activates autophagy through the inhibition of the mTOR signaling pathway. This dual mechanism of action distinguishes it from the classic dimeric vinca alkaloids.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-cancer activity of vinca alkaloids.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Vinca alkaloids (this compound, Vinblastine, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the vinca alkaloids for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in the PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a comparative overview of the anti-cancer activity of this compound and other well-established vinca alkaloids. While all these compounds target microtubule dynamics, the available data suggests potential differences in their potency and mechanisms of action. This compound, in particular, shows promise with its dual role in inducing both apoptosis and autophagy. However, a clear head-to-head comparison with consistent experimental parameters is necessary to definitively establish its relative efficacy. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further investigate and compare these important anti-cancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the role of specific enzymes in Catharanthine Sulfate biosynthesis using gene silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of silencing specific enzymes on the biosynthesis of catharanthine, a crucial precursor to the anticancer drugs vinblastine and vincristine. The following sections detail the experimental validation of key enzymes using gene silencing techniques, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathway and experimental workflows.
Introduction to Catharanthine Biosynthesis
Catharanthine is a prominent terpenoid indole alkaloid (TIA) produced by the medicinal plant Catharanthus roseus. Its intricate biosynthetic pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the central precursor to all TIAs. From strictosidine, the pathway branches to produce a wide array of alkaloids, including the iboga-type alkaloid catharanthine. While the complete enzymatic cascade from strictosidine to catharanthine is still under investigation, recent research has elucidated the critical roles of several downstream enzymes. Gene silencing techniques, such as Virus-Induced Gene Silencing (VIGS), have been instrumental in validating the in planta function of these enzymes.
Comparative Analysis of Enzyme Silencing on Catharanthine Production
The following table summarizes the quantitative and qualitative effects of silencing key enzymes involved in the catharanthine biosynthetic pathway. The data is compiled from various studies employing VIGS in Catharanthus roseus.
| Enzyme | Gene Silenced | Experimental Approach | Effect on Catharanthine Levels | Effect on Precursor Levels | Reference |
| Geissoschizine Synthase | GS | EMS Mutant with reduced transcripts | Significantly lower | Not reported | [1] |
| O-acetylstemmadenine oxidase | ASO | VIGS | Significant decrease | Accumulation of O-acetylstemmadenine | |
| Catharanthine Synthase | CS | VIGS (as positive control) | Reduced | Not reported | |
| Vindolinine Synthase | VNS | VIGS | Small reduction | Not reported | [2] |
Visualizing the Catharanthine Biosynthesis Pathway and Gene Silencing Workflow
The following diagrams illustrate the key steps in the catharanthine biosynthetic pathway and the general workflow for validating enzyme function using VIGS.
Caption: Simplified Catharanthine Biosynthesis Pathway.
Caption: VIGS Experimental Workflow.
Detailed Experimental Protocols
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
This protocol is adapted from established methods for VIGS in C. roseus.[3]
a. Vector Construction:
-
A ~300 bp fragment of the target gene's coding sequence is amplified by PCR.
-
The PCR product is cloned into the pTRV2 VIGS vector.
-
The resulting pTRV2-target gene construct and the pTRV1 helper plasmid are transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.
b. Agroinfiltration:
-
Agrobacterium cultures containing pTRV1 and pTRV2-target gene are grown overnight at 28°C in LB medium with appropriate antibiotics.
-
The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).
-
Cultures of pTRV1 and pTRV2-target gene are mixed in a 1:1 ratio to a final OD₆₀₀ of 1.0.
-
The bacterial suspension is infiltrated into the cotyledons and young leaves of 10-14 day old C. roseus seedlings using a needleless syringe.
c. Plant Growth and Sample Collection:
-
Infiltrated plants are grown in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).
-
Silencing phenotypes (e.g., photobleaching in control plants silenced for PDS) typically appear within 2-3 weeks.
-
Leaf tissues from silenced and control plants are harvested, flash-frozen in liquid nitrogen, and stored at -80°C for metabolite and RNA analysis.
Quantification of Catharanthine by HPLC-MS/MS
This protocol provides a general method for the extraction and quantification of catharanthine.[4][5]
a. Metabolite Extraction:
-
Frozen leaf tissue is ground to a fine powder in liquid nitrogen.
-
Approximately 100 mg of powdered tissue is extracted with 1 mL of methanol by vortexing and sonication.
-
The extract is centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes.
-
The supernatant is filtered through a 0.22 µm PTFE filter into an HPLC vial.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Catharanthine: Precursor ion (m/z) 337.2 -> Product ion (m/z) 144.1.
-
Quantification: Catharanthine is quantified by comparing the peak area of the MRM transition to a standard curve generated with authentic catharanthine standards.
-
Conclusion
Gene silencing has proven to be a powerful tool for validating the function of enzymes in the catharanthine biosynthetic pathway. The presented data clearly demonstrates that silencing enzymes such as Geissoschizine Synthase and O-acetylstemmadenine oxidase leads to a significant reduction in catharanthine accumulation, confirming their essential roles. Future research focusing on a comparative silencing of multiple enzymes within the same experimental setup will provide a more detailed understanding of the rate-limiting steps and regulatory control points in this important metabolic pathway. This knowledge is critical for developing metabolic engineering strategies aimed at enhancing the production of catharanthine for the synthesis of vital anticancer medicines.
References
- 1. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and kinetic studies of catharanthine and ajmalicine accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Catharanthine Sulfate and Paclitaxel on Microtubule Dynamics: A Guide for Researchers
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] Composed of αβ-tubulin heterodimers, microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability.[2][3][4] This dynamic nature is critical for their physiological roles, particularly during mitosis. Consequently, microtubules have become one of the most successful targets for anticancer drug development.[3]
Microtubule-targeting agents (MTAs) are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. At clinically relevant concentrations, both classes of drugs act by suppressing microtubule dynamics, which ultimately leads to a block in the metaphase-anaphase transition of mitosis, triggering apoptosis (cell death).
This guide provides a comparative study of two distinct MTAs:
-
Paclitaxel: A member of the taxane family, it is a potent microtubule-stabilizing agent widely used in chemotherapy.
-
Catharanthine Sulfate: A Vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus, which belongs to the class of microtubule-destabilizing agents.
We will objectively compare their mechanisms of action, effects on microtubule dynamics, and cytotoxic efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Binding Sites
While both paclitaxel and this compound target tubulin, they do so by binding to distinct sites on the β-tubulin subunit, leading to opposite effects on microtubule stability.
Paclitaxel: The Stabilizer
Paclitaxel binds to a pocket on the β-tubulin subunit located on the inner (luminal) surface of the microtubule. This binding event induces a conformational change in the tubulin dimer that strengthens both longitudinal and lateral contacts between adjacent tubulin subunits. The key outcomes of this interaction are:
-
Promotion of Tubulin Polymerization: Paclitaxel lowers the critical concentration of tubulin required for assembly, effectively promoting the formation of microtubules even in the absence of GTP.
-
Inhibition of Depolymerization: It stabilizes the microtubule lattice, making it resistant to depolymerization caused by factors like cold temperatures or calcium.
-
Suppression of Dynamics: By locking tubulin in a polymer-competent state, it dampens the dynamic instability of microtubules, leading to the formation of overly stable and nonfunctional mitotic spindles.
This compound: The Destabilizer
As a Vinca alkaloid, Catharanthine interacts with β-tubulin at the "Vinca domain," which is located at the plus end of the microtubule, a region critical for polymerization. Unlike paclitaxel, this binding does not promote stability. Instead, it interferes with the proper addition of new tubulin dimers to the growing microtubule. The primary consequences are:
-
Inhibition of Tubulin Polymerization: Catharanthine binds to tubulin dimers and prevents their assembly into microtubules.
-
Promotion of Depolymerization: By binding to the microtubule ends, it induces a conformational strain that favors a curved protofilament structure, characteristic of depolymerizing microtubules.
-
Suppression of Dynamics: At low concentrations, Vinca alkaloids suppress dynamic instability by pausing both growth and shortening events, while at high concentrations, they lead to net microtubule depolymerization.
It is noteworthy that studies have shown Catharanthine to be less effective at inhibiting tubulin self-assembly compared to other Vinca alkaloids like vinblastine and vincristine.
Data Presentation: Comparative Effects and Cytotoxicity
The contrasting mechanisms of this compound and paclitaxel result in distinct effects on microtubule behavior and differing levels of cytotoxicity against cancer cell lines.
Table 1: Summary of Effects on Microtubule Dynamics
| Parameter | This compound (Vinca Alkaloid Class) | Paclitaxel (Taxane Class) |
| Primary Action | Microtubule Destabilizer | Microtubule Stabilizer |
| Binding Site | β-tubulin, Vinca domain (at microtubule ends) | β-tubulin, taxane pocket (luminal surface) |
| Effect on Polymerization | Inhibits tubulin assembly | Promotes tubulin assembly |
| Effect on Depolymerization | Promotes microtubule disassembly | Inhibits microtubule disassembly |
| Effect on Microtubule Mass | Decrease (at high concentrations) | Increase (at high concentrations) |
| Effect on Dynamics | Suppresses dynamic instability | Suppresses dynamic instability |
Table 2: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological function, such as cell proliferation. Lower IC50 values indicate higher potency.
| Cell Line | Drug | IC50 Value | Exposure Time |
| Human Breast Cancer | |||
| MDA-MB-231 | Paclitaxel | ~0.3 µM | 72 h |
| SK-BR-3 | Paclitaxel | ~2.5 - 7.5 nM | 24 h |
| MCF-7 | Paclitaxel | ~3.5 µM | Not Specified |
| Human Lung Cancer | |||
| A549 (NSCLC) | Paclitaxel | ~0.027 µM (Median) | 120 h |
| Human Cervical Cancer | |||
| HeLa | Paclitaxel | ~5.39 nM | Not Specified |
| Human Colorectal Carcinoma | |||
| HCT 116 | Catharanthine | Active (Specific IC50 not stated) | Not Specified |
Note: Specific IC50 data for this compound is limited in publicly available literature, reflecting its lower potency and research focus compared to other Vinca alkaloids like vinblastine or paclitaxel. However, its activity against colorectal carcinoma cell lines has been noted. Paclitaxel's IC50 values can vary significantly based on the cell line and exposure duration.
Experimental Protocols & Workflows
Here we detail standard methodologies for assessing the effects of compounds on microtubule dynamics.
Microtubule Polymerization Assay (Fluorescence-Based)
This assay measures the direct effect of a compound on the polymerization of purified tubulin in vitro. It utilizes a fluorescent reporter like DAPI, which preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified porcine brain tubulin (>97% pure) to 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Prepare stock solutions of this compound and Paclitaxel (as a positive control for stabilization) in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction mixture containing GTP (1 mM final), a polymerization enhancer (e.g., 10% glycerol), and a fluorescent reporter (e.g., 6.3 µM DAPI).
-
-
Assay Procedure:
-
Pipette the reaction mixture into wells of a black, half-area 96-well plate.
-
Add the test compounds (this compound, Paclitaxel, vehicle control) to the respective wells.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
An increase in fluorescence indicates polymerization. Paclitaxel should show a rapid and high level of polymerization.
-
A decrease or inhibition of the fluorescence signal relative to the control indicates depolymerization or inhibition of assembly. This compound is expected to show this effect.
-
Microtubule Cosedimentation (Spin-down) Assay
This assay determines if a test protein or compound binds to microtubules by separating microtubules (pellet) from unpolymerized tubulin dimers (supernatant) via ultracentrifugation.
Methodology:
-
Microtubule Polymerization:
-
Polymerize tubulin (e.g., 2-4 mg/mL) in a suitable buffer (e.g., BRB80) with 1 mM GTP at 37°C for 20-30 minutes.
-
Stabilize the newly formed microtubules by adding taxol (e.g., 20 µM final concentration) to prevent depolymerization during subsequent steps.
-
-
Binding Reaction:
-
Incubate the pre-formed, taxol-stabilized microtubules with the test compound (this compound) or a control buffer for 30 minutes at room temperature.
-
-
Centrifugation:
-
Carefully layer the reaction mixtures onto a cushion buffer (e.g., BRB80 with 40% glycerol) in ultracentrifuge tubes. This prevents pelleting of aggregated, non-polymeric tubulin.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound compound and unpolymerized tubulin) from the pellet (containing microtubules and any bound compound).
-
Resuspend the pellet in a buffer of equal volume to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to visualize the distribution of tubulin. A successful spin-down will show most tubulin in the pellet fraction.
-
The amount of compound in each fraction can be quantified using appropriate methods (e.g., HPLC, spectrophotometry if the compound has a chromophore).
-
References
- 1. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Target of Catharanthine Sulfate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding characteristics of Catharanthine Sulfate to its primary molecular target. Experimental data and detailed protocols are presented to offer a clear understanding of its mechanism of action.
Catharanthine, a monoterpenoid indole alkaloid and a key precursor in the synthesis of the potent anticancer agents vinblastine and vincristine, has been investigated for its own pharmacological activities. While its dimeric derivatives are well-known for their interaction with tubulin, the direct molecular targets of Catharanthine have been a subject of study. This guide focuses on the experimental evidence confirming the binding site of this compound on its principal molecular target, the voltage-gated L-type calcium channel (VOCC), and provides a comparative look at its interactions with other potential targets.
Primary Molecular Target: Voltage-Gated L-Type Calcium Channels
Experimental evidence strongly indicates that Catharanthine's primary molecular target is the voltage-gated L-type calcium channel. This interaction is crucial for its observed vasodilatory and cardiac effects.
Comparative Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) of Catharanthine on L-type calcium channel currents in different cell types. For comparison, data for Verapamil, a well-established L-type calcium channel blocker, is included.
| Compound | Target | Cell Type | IC50 | Reference |
| Catharanthine | Voltage-Operated L-type Ca2+ Channel (VOCC) | Vascular Smooth Muscle Cells (VSMCs) | 8 µM | [1][2] |
| Catharanthine | Voltage-Operated L-type Ca2+ Channel (VOCC) | Cardiomyocytes | 220 µM | [1][2] |
| Verapamil | L-type Calcium Channel | Vascular Smooth Muscle | ~1 µM | (Typical Literature Value) |
| Verapamil | L-type Calcium Channel | Cardiomyocytes | ~1 µM | (Typical Literature Value) |
The data clearly demonstrates that Catharanthine is a more potent inhibitor of VOCCs in vascular smooth muscle cells compared to cardiomyocytes, explaining its significant vasodilatory effects.
Secondary and Weaker Interactions
While VOCCs are the primary target, Catharanthine has been shown to interact with other molecules, albeit with lower affinity or functional impact.
Tubulin
Catharanthine is a precursor to vinca alkaloids that famously target tubulin. However, Catharanthine itself binds poorly to tubulin and is a weak inhibitor of microtubule assembly.[3]
| Compound | Target | Binding Constant (Kd) | Effect | Reference |
| Catharanthine | Tubulin | (2.8 +/- 0.4) x 10³ M⁻¹ | Weak inhibitor of microtubule assembly | |
| Vinblastine | Tubulin | ~1-5 µM | Potent inhibitor of microtubule assembly | (Typical Literature Value) |
Nicotinic Acetylcholine Receptors (nAChRs)
Catharanthine alkaloids have been shown to act as noncompetitive antagonists of muscle-type nicotinic acetylcholine receptors.
| Compound | Target | IC50 | Reference |
| Catharanthine Alkaloids | Muscle-type nAChRs | 17-25 µM |
Experimental Protocols
The confirmation of Catharanthine's binding and functional effect on voltage-gated calcium channels involved a series of key experiments.
Patch-Clamp Electrophysiology
-
Objective: To measure the effect of Catharanthine on L-type Ca2+ channel currents in isolated vascular smooth muscle cells and cardiomyocytes.
-
Method:
-
Whole-cell patch-clamp recordings were performed on freshly isolated cells.
-
Cells were held at a holding potential of -80 mV.
-
Depolarizing voltage steps were applied to elicit inward Ca2+ currents.
-
Catharanthine was applied at various concentrations to the extracellular solution.
-
The inhibition of the Ca2+ current was measured and the IC50 value was calculated.
-
Intracellular Calcium Measurement
-
Objective: To determine the effect of Catharanthine on intracellular free Ca2+ levels in response to vasoconstrictors.
-
Method:
-
Isolated small mesenteric arteries were loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The arteries were constricted with phenylephrine (PE).
-
Catharanthine was added in increasing concentrations.
-
Changes in intracellular Ca2+ concentration were monitored using fluorescence microscopy.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Catharanthine on vascular smooth muscle cells and the general workflow for identifying its molecular target.
Figure 1. Mechanism of Catharanthine-induced vasodilation.
Figure 2. Experimental workflow for target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Catharanthine Sulfate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary method for disposing of Catharanthine Sulfate is to engage a licensed, professional waste disposal company.[1] This ensures compliance with all federal, state, and local regulations.
This compound, an alkaloid used in pharmaceutical research, is classified as not a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. While respiratory protection is not typically required, it is essential to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1]
Recommended PPE:
-
Protective gloves
-
Safety glasses
-
Lab coat
In the event of a spill:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Ensure the product does not enter drains.[1]
-
For solid spills, sweep and shovel the material.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
II. Step-by-Step Disposal Procedure
The recommended disposal route for this compound involves professional waste management services.
-
Collection:
-
Carefully collect the waste this compound, including any contaminated materials such as absorbent pads from a spill cleanup.
-
Place the waste in a clearly labeled, sealed, and suitable container to await disposal.
-
-
Labeling:
-
Label the waste container clearly as "Waste this compound."
-
Include any other relevant information as required by your institution's waste management protocols.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Professional Disposal:
-
Contact a licensed, professional waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with all necessary information about the material, including the Safety Data Sheet (SDS) if requested.
-
Adhere to all federal, state, and local regulations throughout the disposal process.
-
III. Disposal of Empty Containers
Properly decontaminate empty containers before disposal.
-
Triple Rinse:
-
Rinse the empty container with a suitable solvent (e.g., water) at least three times.
-
Collect the rinsate (the rinse liquid) as hazardous waste and dispose of it according to the procedures for liquid chemical waste at your institution.
-
-
Final Disposal:
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Check with your institution's specific guidelines.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Catharanthine Sulfate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Catharanthine Sulfate. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and mitigate risks associated with this potent cytotoxic compound.
This compound, a key precursor in the synthesis of vinca alkaloids like vinblastine and vincristine, requires stringent handling procedures due to its potential health hazards. While not classified as a hazardous substance by GHS, it may cause respiratory tract, skin, and eye irritation upon contact. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols.
Essential Personal Protective Equipment (PPE)
A multi-layered defense is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator. | Required when handling powders or when aerosols may be generated. For potential vapors, a half-mask or full-face respirator with a combination cartridge (e.g., organic vapor/acid gas) may be necessary, particularly during spill cleanup. |
| Hand Protection | Chemotherapy-tested nitrile gloves (double-gloved). | Required for all handling activities, including preparation, administration, and disposal. Gloves should be powder-free.[1][2] Change the outer pair every 30-60 minutes or immediately if contaminated or torn.[1][3] |
| Body Protection | Disposable, lint-free, solid-front gown with back closure. Made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting elastic or knit cuffs. | Required when there is a potential for splashing or contamination of clothing. [3] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses or goggles. | Safety glasses or goggles are required for all handling activities. A face shield is required when there is a significant risk of splashing. |
| Foot Protection | Disposable shoe covers. | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: From Preparation to Disposal
A systematic approach is vital for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling.
Step-by-Step Handling Protocol
-
Designated Area : All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Material Preparation : Before starting, gather all necessary materials, including vials, solvents, pipettes, absorbent pads, and clearly labeled waste containers.
-
PPE Donning : Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
-
Weighing and Aliquoting : When handling the powder, use techniques that minimize dust generation, such as gentle scooping. If possible, use a closed system for weighing and transferring the compound.
-
Solution Preparation : When dissolving this compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent.
-
PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to contain the contamination and ensure personnel safety.
Spill Cleanup Procedure:
-
Immediate Actions : Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Assemble Spill Kit : Obtain a chemotherapy spill kit.
-
Don PPE : Put on two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.
-
Containment :
-
Solids : Gently cover the spill with a damp absorbent pad to avoid making the powder airborne.
-
Liquids : Cover the spill with an absorbent pad, working from the outside in.
-
-
Cleanup : Use a scoop and scraper to collect the absorbent material and any contaminated debris. Place all materials into the designated "Bulk Chemotherapeutic Waste" bag from the spill kit.
-
Decontamination : Clean the spill area three times with a detergent solution, followed by a rinse with clean water. For vinca alkaloids, a 10% sodium hypochlorite solution with a 10-minute contact time, followed by a neutralizing agent like sodium thiosulfate, can be used for decontamination.
-
Disposal : Seal all waste bags and place them in the designated bulk chemotherapy waste container.
-
Post-Cleanup : Remove and dispose of PPE as trace chemotherapy waste. Wash hands thoroughly. Document the spill and the cleanup procedure.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemotherapy waste.
| Waste Type | Container Type | Disposal Procedure |
| Bulk Waste | Black, puncture-resistant, and clearly labeled "Hazardous Waste" or "Bulk Chemotherapeutic Waste" container. | Includes unused or expired this compound, grossly contaminated items, and spill cleanup materials. Containers should be securely sealed when three-quarters full and stored in a designated, secure area away from general traffic until collection by a licensed hazardous waste disposal service. |
| Trace Waste | Yellow, puncture-resistant, and clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste" container. | Includes empty vials, syringes, and PPE with minimal contamination. |
| Sharps Waste | Yellow, puncture-resistant sharps container clearly labeled "Chemotherapy Sharps" or "Cytotoxic Sharps". | Needles, syringes with attached needles, and broken glass contaminated with this compound. |
The primary and universally recommended method for the disposal of Vinca alkaloids and all materials contaminated with them is incineration at a licensed hazardous waste facility.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₂ · H₂SO₄ |
| Molecular Weight | 434.51 g/mol |
| Appearance | White powder |
| Melting Point | 138-140℃ |
| Boiling Point | 491.5℃ at 760 mmHg |
| Density | 1.27 g/cm³ |
| Solubility | Soluble in DMSO (≥50.1 mg/mL), Ethanol with gentle warming (≥21.75 mg/mL), and Water (≥4.96 mg/mL). |
| Storage Temperature | 4°C or -20°C |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Calculate Required Mass : Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 434.51 g/mol = 0.0043451 g = 4.35 mg
-
-
Preparation :
-
Perform all steps within a certified Class II Biological Safety Cabinet or a chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Weighing :
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 4.35 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving :
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube. For 4.35 mg, this would be 1 mL.
-
To aid dissolution, the tube can be gently vortexed or placed in an ultrasonic bath for a short period. Gentle warming to 37°C can also increase solubility.
-
Visually inspect the solution to ensure all the solid has dissolved.
-
-
Storage :
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.
-
It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Cleanup :
-
Dispose of all contaminated materials (e.g., pipette tips, empty vials) in the appropriate hazardous waste containers.
-
Decontaminate the work area and all equipment used.
-
Remove and dispose of PPE according to the established procedures.
-
Wash hands thoroughly.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
